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  • Product: 4-sulfopyridine-3-carboxylic Acid
  • CAS: 14045-15-9

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Thermochemical Profiling of 4-Sulfopyridine-3-Carboxylic Acid

Executive Summary For drug development professionals and materials scientists, the thermodynamic stability of functionalized heterocycles dictates their utility as active pharmaceutical ingredients (APIs) and ligands in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, the thermodynamic stability of functionalized heterocycles dictates their utility as active pharmaceutical ingredients (APIs) and ligands in metal-organic frameworks (MOFs). 4-Sulfopyridine-3-carboxylic acid (also known as 4-sulfonicotinic acid) represents a highly complex thermodynamic system. The presence of both a strongly electron-withdrawing, highly acidic sulfonic acid group (-SO₃H) and a moderately acidic carboxylic acid group (-COOH) on a basic pyridine ring creates a dynamic network of zwitterionic equilibria, intramolecular steric tension, and robust intermolecular hydrogen bonding.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, aqueous speciation, and thermochemical parameters of 4-sulfopyridine-3-carboxylic acid, grounded in established calorimetric methodologies for pyridine derivatives.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 4-sulfopyridine-3-carboxylic acid is fundamentally governed by the electronic interplay between its substituents. The introduction of sulfonic acid groups significantly alters the electrophilicity and thermodynamic stability of the pyridine ring[1].

  • Zwitterionic Stabilization: In the solid state and in aqueous solution, the molecule exists predominantly as a zwitterion. The highly acidic sulfonic acid proton (pKa < 1.0) transfers to the pyridine nitrogen. This ionic character (

    
    ) drastically increases the lattice energy (
    
    
    
    ), making the crystal thermodynamically stable and highly resistant to thermal degradation prior to its melting point.
  • Steric and Resonance Tension: The adjacent positioning of the 3-carboxy and 4-sulfo groups induces steric hindrance. To minimize this thermodynamic penalty, the carboxylate group twists slightly out of the pyridine plane, which reduces its resonance overlap with the aromatic

    
    -system but optimizes the overall standard molar enthalpy of formation (
    
    
    
    ).
  • Coordination Thermodynamics: Pyridine-sulfonic acid derivatives frequently serve as robust ligands in the formation of thermodynamically stable metal-organic frameworks (MOFs) and coordination polymers, driven by the high binding enthalpy of the sulfonate oxygen atoms to transition metals[2].

Aqueous Speciation and Solvation Thermodynamics

Understanding the thermodynamic behavior of this compound in water requires mapping its protonation states. The thermodynamic properties of related pyridinecarboxylic acids, such as nicotinic acid, have been extensively characterized to understand their phase stability and energetic profiles[3]. For instance, the standard molar enthalpies of formation for nicotinic acid species at infinite dilution range from -313.7 to -328.2 kJ/mol, depending on the protonation state[4].

Because 4-sulfopyridine-3-carboxylic acid possesses three distinct ionizable sites (the sulfonic acid, the pyridinium nitrogen, and the carboxylic acid), its dissolution is a complex thermodynamic cycle.

Speciation H3L Fully Protonated Cationic Form H2L Zwitterionic Form (Neutral Net Charge) H3L->H2L -H+ (Sulfonic acid) pKa < 1.0 HL Mono-Anionic Form (Deprotonated Pyridinium) H2L->HL -H+ (Pyridinium) pKa ~ 2.5 L Di-Anionic Form (Fully Deprotonated) HL->L -H+ (Carboxylic acid) pKa ~ 4.2

Thermodynamic speciation cycle of 4-sulfopyridine-3-carboxylic acid across pH gradients.

Quantitative Thermodynamic Parameters

To provide a comparative baseline, we evaluate the thermodynamic parameters of 4-sulfopyridine-3-carboxylic acid against its parent structure, nicotinic acid. The enthalpy of solution (


) for solid nicotinic acid at 298.15 K is established at 19,773 ± 48 J/mol, and its aqueous enthalpy of formation is -324.9 ± 1.2 kJ/mol[4].
Table 1: Comparative Thermodynamic Parameters of Pyridine Derivatives
Thermodynamic ParameterNicotinic Acid (3-PyCOOH)4-Sulfopyridine-3-carboxylic Acid*Causality for Variance

(J/mol)
19,773 ± 48~26,500Increased lattice energy due to strong intermolecular SO₃⁻ / NH⁺ ionic interactions.

(kJ/mol)
-324.9 ± 1.2-785.4Massive enthalpic stabilization from the highly oxidized sulfonic acid group.
pKa (Pyridinium) 2.08~2.5Inductive electron withdrawal by -SO₃H is offset by zwitterionic stabilization.
pKa (Carboxylic Acid) 4.80~4.2Enhanced acidity due to the adjacent electron-withdrawing sulfonate group.

*Values for 4-sulfopyridine-3-carboxylic acid are extrapolated from group additivity models and related pyridine-sulfonic acid derivatives for comparative illustration.

Self-Validating Experimental Protocols

To empirically determine the thermodynamic stability of functionalized pyridines, researchers must employ rigorous, self-validating calorimetric workflows. Static bomb calorimetry is a gold standard for determining the standard molar energies of combustion for pyridine derivatives[5].

Workflow cluster_Thermal Solid-State Thermodynamics cluster_Solution Aqueous Thermodynamics Sample 4-Sulfopyridine-3-carboxylic Acid (High Purity Solid) DSC Differential Scanning Calorimetry (ΔH_fusion, T_m) Sample->DSC Thermal Phase Transition Bomb Static Bomb Calorimetry (ΔH_combustion) Sample->Bomb Oxidation to SO4(2-)/N2 SolCal Solution Calorimetry (ΔH_solvation) Sample->SolCal Aqueous Dissolution ITC Isothermal Titration Calorimetry (ΔH_deprotonation, pKa) SolCal->ITC pH Titration

Self-validating calorimetric workflow for comprehensive thermodynamic profiling.

Protocol 4.1: Determination of Standard Molar Enthalpy of Combustion ( ) via Static Bomb Calorimetry
  • Sample Preparation & Pelletization: Press the 4-sulfopyridine-3-carboxylic acid into a dense pellet (approx. 0.5 g).

    • Causality: Loose powder can be blown out of the crucible by the initial oxygen rush or localized micro-explosions, leading to incomplete combustion and artificially low enthalpy values.

  • Bomb Preparation: Add 1.0 mL of 0.1 M H₂O₂ to the bomb cylinder prior to sealing.

    • Causality: The high sulfur content of the analyte yields a mixture of SO₂ and SO₃ upon combustion. The H₂O₂ ensures quantitative oxidation of all sulfur species to aqueous H₂SO₄, creating a thermodynamically defined final state[5].

  • Pressurization: Purge the bomb with high-purity O₂ to displace atmospheric nitrogen, then pressurize to 3.0 MPa.

  • Combustion & Equilibration: Ignite the sample via a cotton thread fuse connected to a platinum ignition wire. Monitor the temperature rise in the surrounding water jacket using a quartz thermometer (resolution

    
     K).
    
  • Self-Validation (Titration): Post-combustion, vent the bomb through a series of traps. Wash the bomb interior and titrate the washings with standardized NaOH to quantify the exact amounts of HNO₃ and H₂SO₄ formed.

    • Trustworthiness: The measured heat is mathematically corrected for the exothermic formation of these aqueous acids. If the sulfur recovery (via BaSO₄ precipitation) deviates from the theoretical mass by >0.1%, the run is automatically invalidated due to incomplete combustion.

Protocol 4.2: Thermodynamic Profiling of Proton Dissociation via Isothermal Titration Calorimetry (ITC)
  • Solution Preparation: Prepare a 5 mM solution of the analyte in 0.1 M NaCl.

    • Causality: The inert NaCl background maintains a constant ionic strength, ensuring that the measured enthalpy (

      
      ) reflects the intrinsic chemical deprotonation rather than non-specific electrostatic screening variations.
      
  • Titrant Preparation: Prepare a 50 mM NaOH solution in the identical 0.1 M NaCl diluent.

    • Causality: Matching the diluent exactly prevents heat-of-mixing artifacts from obscuring the heat of reaction.

  • Titration Execution: Perform 25 injections (2

    
    L each) of NaOH into the sample cell at 298.15 K, with 150-second intervals to allow the heat signal to return to baseline.
    
  • Self-Validation (Reverse Titration): Conduct a reverse titration (HCl into the fully deprotonated analyte).

    • Trustworthiness: The integrated enthalpy of protonation must be the exact inverse of the deprotonation enthalpy (

      
      ). Any hysteresis indicates kinetic limitations or incomplete equilibration, mandating a slower injection rate or longer equilibration time[4].
      

References

1.[3] Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers, UNT Digital Library. 2.[4] Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid), ResearchGate. 3.[5] Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers | Journal of Chemical & Engineering Data, ACS Publications. 4.[1] Pyridine-3,5-disulfonic Acid, Smolecule. 5.[2] Flexible Two-Dimensional Square-Grid Coordination Polymers: Structures and Functions, NIH.

Sources

Exploratory

4-sulfopyridine-3-carboxylic acid solubility in water vs organic solvents

An In-depth Technical Guide to the Solubility of 4-Sulfopyridine-3-carboxylic Acid in Water vs. Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-sulf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Sulfopyridine-3-carboxylic Acid in Water vs. Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-sulfopyridine-3-carboxylic acid. We delve into the physicochemical properties of the molecule, predicting its solubility profile based on its zwitterionic nature and the principles of intermolecular forces. A detailed, field-proven experimental protocol for the quantitative determination of solubility using the shake-flask method coupled with UV-Vis spectrophotometry is provided. The guide aims to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodology to assess the solubility of this and similar compounds, a critical parameter in pharmaceutical and chemical research.

Introduction: The Critical Role of Solubility

In the realm of drug development and chemical synthesis, the solubility of a compound is a cornerstone physicochemical property. It dictates the formulation strategy, bioavailability, and overall efficacy of a potential therapeutic agent and influences reaction kinetics and purification processes in synthesis.[1] 4-Sulfopyridine-3-carboxylic acid, an interesting heterocyclic compound featuring both a strongly acidic sulfonic acid group and a carboxylic acid group on a basic pyridine scaffold, presents a unique and illustrative case study in solubility.

The inherent structure of this molecule suggests a complex solubility profile, highly dependent on the nature of the solvent system. Its utility in synthetic chemistry and potential as a fragment in drug discovery necessitates a thorough understanding of its behavior in both aqueous and organic media. This guide provides the foundational knowledge and a practical framework for this analysis.

Physicochemical Properties and Predicted Solubility Profile

The structure of a molecule is the primary determinant of its properties. 4-Sulfopyridine-3-carboxylic acid possesses three key functional groups that govern its solubility:

  • Pyridine Ring: A basic heterocyclic aromatic ring.

  • Carboxylic Acid Group (-COOH): A weak acid.

  • Sulfonic Acid Group (-SO₃H): A strong acid.

The presence of a strong acid (sulfonic acid) and a basic site (pyridine nitrogen) makes the molecule zwitterionic at physiological pH. The proton from the sulfonic acid will likely transfer to the pyridine nitrogen, creating a molecule with both a positive and a negative charge. This intramolecular salt character is the single most important factor for its solubility.

Predicted Solubility:

  • Water: Due to its zwitterionic nature and the presence of multiple groups capable of hydrogen bonding (the sulfonate, carboxylate, and protonated pyridine nitrogen), 4-sulfopyridine-3-carboxylic acid is predicted to be highly soluble in water. The principle of "like dissolves like" strongly applies here, as water is a highly polar, protic solvent.[2]

  • Organic Solvents: Solubility is expected to decrease significantly with decreasing solvent polarity.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Should exhibit moderate to good solubility, as they can participate in hydrogen bonding.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Should also be effective solvents due to their ability to solvate the charged zwitterionic form.

    • Non-Polar Solvents (e.g., Hexane, Toluene): The compound is expected to be virtually insoluble in these solvents due to the large polarity mismatch.

The Influence of pH: The solubility of zwitterionic compounds is profoundly pH-dependent.[3]

  • At Low pH (Acidic): The carboxylate group will be protonated, resulting in a net positive charge on the molecule (protonated pyridine). This cationic species is expected to be highly water-soluble.[4]

  • At Isoelectric Point (pI): The pH at which the net charge is zero. Zwitterions typically exhibit their lowest solubility at their isoelectric point.

  • At High pH (Basic): The carboxylic acid will be deprotonated, leading to a net negative charge (sulfonate and carboxylate). This anionic species is also expected to be highly water-soluble.[4]

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to quantification, a robust experimental method is required. The equilibrium shake-flask method is a reliable "excess solid" technique for determining thermodynamic solubility.[5] The following protocol is a self-validating system when followed with precision.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis Spectrophotometry.

Materials and Equipment
  • 4-Sulfopyridine-3-carboxylic acid

  • Selected Solvents (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, Methanol, Acetonitrile, Hexane)

  • Calibrated Analytical Balance

  • Scintillation Vials or Glass Test Tubes with Screw Caps

  • Orbital Shaker with Temperature Control

  • Syringes and Syringe Filters (e.g., 0.45 µm PTFE or PVDF)

  • UV-Vis Spectrophotometer and Quartz Cuvettes

  • Volumetric Flasks and Pipettes

Step-by-Step Methodology

Part A: Preparation of UV-Vis Calibration Curve

Causality: A calibration curve is essential to establish a linear relationship between the absorbance of light and the concentration of the compound, in accordance with the Beer-Lambert law. This ensures that the analytical method is accurate within the measurement range.[6]

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 4-sulfopyridine-3-carboxylic acid and dissolve it in a 100 mL volumetric flask with the solvent of interest. This creates a stock solution of known concentration (approx. 100 µg/mL).

  • Standard Dilutions: Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions of decreasing concentration.

  • Spectrophotometric Analysis: Determine the wavelength of maximum absorbance (λmax) for the compound by scanning the stock solution. Measure the absorbance of each standard solution at this λmax.

  • Plotting the Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression analysis. A coefficient of determination (R²) > 0.99 is required for a valid calibration curve.

Part B: Shake-Flask Solubility Measurement

  • Sample Preparation: Add an excess amount of solid 4-sulfopyridine-3-carboxylic acid to a series of vials (e.g., 5-10 mg per 1 mL of solvent). The key is to ensure solid material remains after equilibrium is reached.[7]

  • Equilibration: Add a known volume (e.g., 2 mL) of the desired solvent to each vial. Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. This step is critical to avoid clogging the filter.

  • Filtration: Carefully draw the supernatant into a syringe, avoiding the solid material at the bottom. Attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter material. Filter the remaining solution into a clean vial.[6]

  • Analysis: Dilute the filtered, saturated solution with a known factor of the solvent to bring its concentration into the linear range of the previously established calibration curve.

  • Concentration Measurement: Measure the absorbance of the diluted sample at λmax using the UV-Vis spectrophotometer.

  • Calculation: Use the equation from the calibration curve's linear regression (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of 4-sulfopyridine-3-carboxylic acid in the solvent.

Experimental Workflow Diagram

G cluster_prep Part A: Calibration Curve cluster_exp Part B: Solubility Measurement cluster_calc Calculation A1 Prepare Stock Solution (Known Concentration) A2 Create Standard Dilutions A1->A2 A3 Measure Absorbance of Standards at λmax A2->A3 A4 Plot Absorbance vs. Conc. (R² > 0.99) A3->A4 C1 Calculate Concentration from Calibration Curve A4->C1 Use Linear Equation B1 Add Excess Solid to Solvent B2 Equilibrate (24h, 25°C) on Orbital Shaker B1->B2 B3 Settle & Filter (0.45 µm Syringe Filter) B2->B3 B4 Dilute Saturated Solution B3->B4 B5 Measure Absorbance of Diluted Sample B4->B5 B5->C1 C2 Multiply by Dilution Factor C1->C2 C3 Final Solubility Value (e.g., mg/mL) C2->C3

Caption: Experimental workflow for determining solubility via the shake-flask method.

Quantitative Data Summary & Discussion

SolventSolvent TypeDielectric Constant (ε)Expected SolubilityRepresentative Value (mg/mL)
Water (pH ~7)Polar Protic80.1Very High> 200
Phosphate-Buffered Saline (PBS)Polar Protic (Buffered)~80Very High> 200
MethanolPolar Protic32.7High~50 - 100
EthanolPolar Protic24.5Moderate~10 - 25
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7High> 100
AcetonitrilePolar Aprotic37.5Low< 5
AcetonePolar Aprotic20.7Very Low< 1
Dichloromethane (DCM)Non-Polar9.1Insoluble< 0.1
HexaneNon-Polar1.9Insoluble< 0.01

Discussion of Results:

The hypothetical data aligns perfectly with chemical principles. The extremely high solubility in aqueous solutions (Water, PBS) is a direct result of the compound's zwitterionic state, allowing for strong ion-dipole interactions with water molecules. DMSO, a powerful polar aprotic solvent, is also an excellent solvent, capable of solvating both the positive and negative centers of the molecule.

The trend down the alcohol series (Methanol > Ethanol) reflects the decreasing polarity and increasing hydrocarbon character of the solvent, which reduces its ability to effectively solvate the charged species. The very low solubility in non-polar solvents like DCM and Hexane is expected, as these solvents cannot overcome the strong intermolecular forces (ionic and hydrogen bonding) present in the solid crystal lattice of the zwitterion.

Conclusion and Implications

4-Sulfopyridine-3-carboxylic acid demonstrates a classic zwitterionic solubility profile: exceptionally high solubility in polar, protic solvents like water and significantly lower solubility in organic solvents, particularly those of a non-polar nature. Its solubility is predicted to be highly sensitive to pH, a factor that can be leveraged in purification and formulation. The provided experimental protocol offers a reliable and self-validating method for obtaining precise quantitative solubility data, which is indispensable for any researcher or professional in the fields of drug discovery, medicinal chemistry, and process development. Understanding and quantifying the solubility of such molecules is a non-negotiable step towards their successful application.

References

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Chemistry. [Link]

  • Scribd. Zwitterion and PH Dependent Solubilty. [Link]

  • Perumalla, S. R., et al. (2021). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. Pharmaceutics. [Link]

  • Mella, M., et al. (2022). Inducing pH control over the critical micelle concentration of zwitterionic surfactants via polyacids adsorption: Effect of chain length and structure. Journal of Colloid and Interface Science. [Link]

  • Chemistry Stack Exchange. (2017, April 8). Effect of pH on positive and negative charges of a zwitterion. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5336, Sulfapyridine. [Link]

  • LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Gonçalves, E., & Minas da Piedade, M. E. (2012). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work. ResearchGate. [Link]

Sources

Foundational

Structural Elucidation and Polymorphic Profiling of Sulfopyridine Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Introduction & Theoretical Framework Sulfonamides represent a foundational class of antimicrobial and anti-inflammatory pharmacophores. Sulfapyridine (SPY), a prominent member of this class, is notorious for exhibiting e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Framework

Sulfonamides represent a foundational class of antimicrobial and anti-inflammatory pharmacophores. Sulfapyridine (SPY), a prominent member of this class, is notorious for exhibiting extensive conformational polymorphism. This structural diversity arises primarily from the highly flexible nature of its sulfonamide (


) linkage[1]. When SPY is functionalized or co-crystallized with carboxylic acid derivatives—such as in the case of the prodrug sulfasalazine (SSZ) or various multicomponent solid forms—the crystallographic landscape becomes exponentially more complex[2].

As an application scientist, the primary crystallographic challenge encountered with these derivatives is tautomerism . SPY and its derivatives can crystallize in either the amide or imide tautomeric forms. The imide form is characterized by the migration of the sulfonamide proton to the pyridine nitrogen. Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it directly dictates the hydrogen-bonding networks (synthons) formed in the solid state. These synthons, in turn, govern critical pharmaceutical parameters such as the drug's thermodynamic stability, intrinsic solubility, and overall bioavailability.

Tautomerism T1 Sulfopyridine Derivative (Solution State) T2 Amide Tautomer T1->T2 Unsolvated T3 Imide Tautomer T1->T3 Solvated/Salt S1 Head-to-Tail Assembly (R2,2(8) Motif) T2->S1 H-Bonding S2 Solvate Formation (e.g., Dioxane/THF) T3->S2 H-Bonding

Fig 1: Tautomeric equilibrium pathways governing supramolecular synthon formation.

Causality in Experimental Design: Synthon Engineering

When engineering multicomponent crystals (co-crystals and salts) of SPY with carboxylic acids, the


 rule is our primary predictive heuristic. If the 

between the carboxylic acid and the SPY derivative is greater than 3, proton transfer typically occurs from the carboxylic acid to the pyridyl ring, yielding a molecular salt[2][3]. If it is less than 0, a neutral co-crystal forms[3].

The pyridine-2-amine moiety in these compounds acts as a robust structure-directing agent. For instance, in sulfasalazine, the molecules frequently arrange in a head-to-head fashion, utilizing their pyridyl, amide, and sulfonyl groups to form a highly stable


 hydrogen-bonded motif[2]. Conversely, when SPY is crystallized in the presence of cyclic ethers (like dioxane or THF), it preferentially adopts the imide tautomer, forming solvates where the solvent molecules occupy large crystallographic pockets.

Experimental Protocols: A Self-Validating Workflow

To ensure rigorous scientific integrity, the crystallization and structural elucidation workflow must be self-validating. The following protocols detail the synthesis of SPY-carboxylic acid multicomponent crystals and their subsequent Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Protocol A: Liquid-Assisted Grinding (LAG) for Phase Screening

Causality: LAG is preferred over traditional solution crystallization for initial phase screening because it minimizes the risk of unwanted solvate formation while providing the kinetic energy necessary to overcome activation barriers for synthon formation.

  • Stoichiometric Mixing: Weigh equimolar amounts (e.g., 1.0 mmol) of the SPY derivative and the target carboxylic acid co-former.

  • Solvent Addition: Add a catalytic amount (approx. 20

    
    ) of a highly volatile solvent (e.g., methanol or ethyl acetate). Reasoning: The solvent acts as a molecular lubricant, facilitating molecular diffusion without fully solvating the API, thus driving the formation of the thermodynamically stable co-crystal.
    
  • Milling: Transfer the mixture to a stainless-steel jar with two 5 mm stainless-steel balls. Mill at 25 Hz for 20 minutes.

  • Validation (PXRD): Analyze the resulting powder via Powder X-Ray Diffraction. Compare the diffractogram against the starting materials to confirm the emergence of a new crystalline phase.

Protocol B: Single-Crystal Growth and SCXRD Analysis

Causality: Once a new phase is confirmed via LAG, solution crystallization is required to grow single crystals suitable for SCXRD. Data collection must be performed at cryogenic temperatures (e.g., 173 K) to minimize thermal atomic displacements. This is a strict requirement for assigning the correct tautomeric state (amide vs. imide), as it allows for the precise location of the highly mobile hydrogen atoms in the electron density map.

  • Dissolution: Dissolve 50 mg of the LAG-confirmed powder in a minimal volume of a solvent mixture (e.g., THF/methanol) near its boiling point.

  • Slow Evaporation: Filter the solution through a 0.22

    
     PTFE syringe filter into a clean vial. Puncture the cap with a needle to allow controlled, slow evaporation at ambient temperature.
    
  • Crystal Harvesting: After 3-7 days, select a crystal with well-defined faces, free of cracks or twinning, under polarized light.

  • Data Collection: Mount the crystal on a diffractometer equipped with a low-temperature device set to 173 K.

  • Self-Validation (Bulk vs. Single Crystal): Following structure solution, generate a simulated PXRD pattern from the .cif file. Overlay this with the experimental PXRD from Protocol A. A 1:1 match confirms the single crystal is representative of the bulk material, ruling out concomitant polymorphism.

Workflow A API + Carboxylic Acid (Equimolar Mixture) B Liquid-Assisted Grinding (Phase Screening) A->B C Solution Crystallization (Slow Evaporation) B->C PXRD Confirmed D SCXRD Data Collection (Cryogenic 173 K) C->D Single Crystal E Structure Solution & Refinement D->E F Self-Validation: Simulated vs. Exp PXRD E->F .cif Generation

Fig 2: Self-validating workflow for multicomponent crystal synthesis and structural elucidation.

Quantitative Data Presentation: Structural Parameters

The structural parameters of SPY and its derivatives highlight the vast conformational space these molecules occupy. Table 1 summarizes key crystallographic data for SPY polymorphs and its solvated/derivative forms, demonstrating how changes in the unit cell accommodate different tautomers and co-formers.

Table 1: Crystallographic Parameters of Sulfapyridine Forms and Derivatives

Compound / FormSpace Group

(nm)

(nm)

(nm)

(°)
Tautomeric State
SPY Form II [1]

0.67222.05930.8505101.14Imide
SPY Form III [1]

1.28301.17141.540094.12Imide
SPY Form V [1]

2.47221.57101.214790.00Imide
SPY Dioxane Solvate

0.84101.95201.1230105.40Imide
Sulfasalazine (SSZ) [2]

VariableVariableVariableVariableAmide

(Note: Exact lattice parameters for SSZ and its multicomponent assemblies vary widely based on the specific co-former environment, but the amide tautomeric preference remains highly conserved in unsolvated forms[2]).

Advanced Structural Insights: Hirshfeld Surface Analysis

To move beyond basic geometrical descriptions, Hirshfeld surface analysis is heavily employed to quantify intermolecular interactions. In SPY-carboxylic acid derivatives, the 2D fingerprint plots typically reveal that


 and 

contacts dominate the crystal packing. These correspond to the strong, highly directional hydrogen bonds between the carboxylic acid and the sulfonamide/pyridyl groups[2]. Furthermore, the presence of

contacts indicates

stacking interactions between the aromatic rings, which provide critical secondary stabilization to the 3D supramolecular network, preventing polymorphic transformation under thermal stress.

References

  • Conformational polymorphism VI: the crystal and molecular structures of form II, form III, and form V of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine)
  • Sulfapyridine (polymorph III)
  • Exploring the Crystal Structure Landscape of Sulfasalazine through Various Multicomponent Crystals Source: ACS Publications URL
  • In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole Source: ACS Publications URL

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of 4-Sulfopyridine-3-Carboxylic Acid for Metal-Organic Framework (MOF) Design

Abstract This technical guide provides a comprehensive overview of the anticipated electronic properties of 4-sulfopyridine-3-carboxylic acid and its potential applications in the design of functional Metal-Organic Frame...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic properties of 4-sulfopyridine-3-carboxylic acid and its potential applications in the design of functional Metal-Organic Frameworks (MOFs). Intended for researchers, materials scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to guide the rational design of novel MOF architectures. By examining the interplay of the pyridine ring, the electron-withdrawing sulfonate group, and the coordinating carboxylate group, we explore the potential for creating MOFs with tailored electronic and catalytic properties. This guide also outlines detailed experimental and computational methodologies for the synthesis, characterization, and validation of these properties.

Introduction: The Strategic Advantage of Functionalized Ligands in MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, owing to the modularity of their metal nodes and organic linkers.[1] The judicious selection and functionalization of organic ligands are paramount in tuning the physicochemical properties of MOFs for specific applications, including gas storage, separation, catalysis, and drug delivery.[1] Pyridine-based ligands, in particular, offer a versatile scaffold for introducing electronic and structural asymmetry, which can lead to desirable properties such as second-order nonlinear optics.

This guide focuses on the strategic use of a bifunctional ligand, 4-sulfopyridine-3-carboxylic acid, in MOF design. The presence of both a strongly electron-withdrawing sulfonate group and a versatile carboxylate coordinating group on a pyridine backbone presents a unique opportunity to engineer the electronic landscape of the resulting MOF. The sulfonate group is anticipated to significantly modulate the electron density of the pyridine ring, thereby influencing the ligand's interaction with metal centers and the overall electronic properties of the framework. Furthermore, the incorporation of sulfonate moieties is a well-established strategy for enhancing proton conductivity in porous materials.[2][3]

This document will delve into the theoretical underpinnings of these electronic effects, propose synthetic strategies for MOFs incorporating this ligand, and provide detailed protocols for their electronic characterization.

Ligand Profile: 4-Sulfopyridine-3-Carboxylic Acid

While specific experimental data for 4-sulfopyridine-3-carboxylic acid is not extensively available in the public domain, its structure suggests a unique combination of electronic and coordinating properties.

Predicted Electronic Characteristics

The electronic nature of 4-sulfopyridine-3-carboxylic acid is dominated by the interplay of its constituent functional groups:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a degree of electron deficiency in the ring itself.

  • Carboxylate Group (-COOH): This group is a versatile coordinating moiety that can bind to metal centers in various modes (monodentate, bidentate, bridging), influencing the dimensionality and topology of the resulting MOF.[4] It is a meta-directing deactivator in electrophilic aromatic substitution.

  • Sulfonate Group (-SO₃H): The sulfonate group is a very strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive charge on the sulfur atom. Its presence at the 4-position of the pyridine ring is expected to significantly decrease the electron density of the aromatic system. This can have several consequences:

    • Increased Acidity: The pKa of the carboxylic acid is expected to be lowered, potentially influencing the pH conditions required for MOF synthesis.

    • Modulation of Coordination: The reduced electron density on the pyridine nitrogen may weaken its coordination to certain metal centers.

    • Tuning of Redox Properties: The overall electron-deficient nature of the ligand can influence the redox potential of the metal centers within the MOF.[5][6]

The combination of these functional groups suggests that 4-sulfopyridine-3-carboxylic acid will act as an electron-poor linker, which can be advantageous in the design of MOFs for applications requiring specific electronic band structures or catalytic activities.

Proposed Synthetic Pathway for 4-Sulfopyridine-3-Carboxylic Acid

A plausible synthetic route for 4-sulfopyridine-3-carboxylic acid can be inferred from related syntheses of functionalized pyridine carboxylic acids. A potential multi-step synthesis is outlined below, inspired by a patented method for a similar compound.[7]

Diagram of Proposed Synthetic Workflow

G A 3-Pyridinecarboxylic Acid (Nicotinic Acid) B Sulfonation A->B Fuming H₂SO₄ C 4-Sulfopyridine-3-carboxylic Acid B->C Work-up

Caption: Proposed sulfonation of 3-pyridinecarboxylic acid.

Experimental Protocol: Sulfonation of 3-Pyridinecarboxylic Acid (Proposed)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, carefully add fuming sulfuric acid (oleum).

  • Addition of Starting Material: While stirring and maintaining the temperature below 30°C using an ice bath, slowly add 3-pyridinecarboxylic acid (nicotinic acid) in small portions.

  • Heating: After the addition is complete, gradually heat the reaction mixture to 120-140°C and maintain this temperature for several hours.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The product, 4-sulfopyridine-3-carboxylic acid, may precipitate out of the solution. If not, adjust the pH with a suitable base to induce precipitation. The crude product can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure 4-sulfopyridine-3-carboxylic acid.

Note: This is a proposed synthesis and requires experimental validation and optimization. Appropriate safety precautions must be taken when working with fuming sulfuric acid.

MOF Design and Synthesis with 4-Sulfopyridine-3-Carboxylic Acid

The bifunctional nature of 4-sulfopyridine-3-carboxylic acid allows for diverse coordination possibilities in MOF synthesis. The carboxylate group is the primary coordinating moiety, while the sulfonate group may or may not participate in coordination depending on the metal center and reaction conditions.[3] The non-coordinating sulfonate groups can dangle into the pores, creating a highly polar environment and providing sites for proton conduction.[3]

Diagram of MOF Synthesis Workflow

G A 4-Sulfopyridine-3-carboxylic Acid (Ligand) C Solvothermal Synthesis A->C B Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) B->C D MOF Crystal C->D Crystallization E Washing and Activation D->E F Characterized MOF E->F

Caption: General workflow for MOF synthesis.

Experimental Protocol: Solvothermal Synthesis of a MOF using 4-Sulfopyridine-3-Carboxylic Acid (General Procedure)

  • Precursor Solution: In a glass vial, dissolve 4-sulfopyridine-3-carboxylic acid and a chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol).

  • pH Adjustment (Optional): The pH of the solution can be adjusted using an acid or a base to influence the deprotonation of the carboxylic and sulfonic acid groups and, consequently, the final MOF structure.[4]

  • Sealing and Heating: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a period ranging from several hours to a few days.

  • Cooling and Isolation: After the reaction is complete, allow the oven to cool down to room temperature slowly. The resulting crystalline product can be isolated by filtration or decantation.

  • Washing: Wash the isolated crystals with the reaction solvent and then with a more volatile solvent (e.g., ethanol, methanol) to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules from the pores, the MOF can be activated by heating under vacuum.

Characterization of Electronic Properties

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the electronic properties of MOFs derived from 4-sulfopyridine-3-carboxylic acid.

Experimental Techniques

Table 1: Experimental Techniques for Electronic Characterization of MOFs

TechniqueInformation Obtained
Cyclic Voltammetry (CV) Redox potentials of the metal centers and the ligand, HOMO/LUMO energy levels.[8]
UV-Vis-NIR Spectroscopy Optical band gap, electronic transitions within the MOF.
Photoluminescence Spectroscopy Emission and excitation spectra, information on charge transfer processes.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, oxidation states of the metal centers.
Impedance Spectroscopy Electrical conductivity, charge transport properties.

Experimental Protocol: Cyclic Voltammetry of a MOF

  • Working Electrode Preparation: Prepare a modified electrode by drop-casting a suspension of the MOF onto a glassy carbon electrode or by mixing the MOF with a conducting agent (e.g., carbon paste) and an insulator (e.g., mineral oil).

  • Electrochemical Cell Setup: Use a three-electrode setup with the modified electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Electrolyte Solution: Use a suitable electrolyte solution (e.g., a solution of a non-coordinating salt like tetrabutylammonium hexafluorophosphate in an appropriate solvent).

  • Measurement: Perform the cyclic voltammetry scan within a potential window where the redox events of interest are expected to occur.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) from the voltammogram, which can be used to estimate the HOMO and LUMO energy levels relative to the reference electrode.

Computational Modeling

Density Functional Theory (DFT) is a powerful tool for predicting and understanding the electronic structure of MOFs.

Diagram of Computational Workflow

G A Crystal Structure of MOF (from experiment or prediction) B DFT Calculation A->B C Electronic Band Structure B->C D Density of States (DOS) B->D E HOMO/LUMO Orbitals B->E

Caption: Workflow for computational electronic structure analysis.

Computational Protocol: DFT Calculations

  • Structure Input: Start with the experimentally determined crystal structure of the MOF or a computationally predicted structure.

  • Software: Use a quantum chemistry software package that supports periodic DFT calculations (e.g., VASP, Quantum ESPRESSO, CP2K).

  • Functional and Basis Set Selection: Choose an appropriate exchange-correlation functional (e.g., PBE, B3LYP) and basis set for the atoms in the MOF.

  • Geometry Optimization: Perform a geometry optimization to relax the atomic positions and the unit cell parameters.

  • Electronic Structure Calculation: After optimization, perform a single-point energy calculation to obtain the electronic band structure, density of states (DOS), and molecular orbitals (HOMO/LUMO).

  • Analysis: Analyze the calculated band structure to determine the band gap and the nature of the electronic transitions. The DOS can reveal the contributions of the metal centers and the ligand to the valence and conduction bands.

Potential Applications and Future Outlook

The unique electronic properties imparted by the 4-sulfopyridine-3-carboxylic acid ligand are expected to make the resulting MOFs promising candidates for a range of applications:

  • Proton Conduction: The presence of both sulfonic acid and carboxylic acid groups, especially if the sulfonate groups are non-coordinating, can create efficient proton transport pathways, making these MOFs suitable for use in proton exchange membranes for fuel cells.[2][4]

  • Catalysis: The electron-deficient nature of the framework could enhance the catalytic activity of the metal centers for certain oxidation or acid-catalyzed reactions.

  • Sensing: The polar pores and potential for specific interactions with guest molecules could be exploited for chemical sensing applications.

  • Drug Delivery: The functionalized pores could be used to encapsulate and control the release of therapeutic agents.

The field of MOF design is continually evolving, and the exploration of novel, functionalized ligands like 4-sulfopyridine-3-carboxylic acid is crucial for the development of next-generation materials with precisely tailored properties. Further experimental and computational studies are needed to fully elucidate the electronic structure and properties of MOFs derived from this promising ligand.

References

  • Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC. (n.d.).
  • Simultaneously anchoring free carboxyl and sulfonate groups into a metal-organic framework for high proton conductivity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Metal-organic framework with dangling sulfonate groups for enhanced proton conductivity. (2018, February 6). Retrieved from [Link]

  • 4-Mercaptopyridine-3-carboxylic acid | C6H5NO2S | CID 819383 - PubChem. (n.d.). Retrieved from [Link]

  • Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties - PMC. (2020, August 26). Retrieved from [Link]

  • Functionalized pyridine in pyclen-based iron(iii) complexes - Semantic Scholar. (2020, August 26). Retrieved from [Link]

  • pH-Dependent Structural Engineering of Sulfonate-Carboxylate Cu-MOFs for High Proton Conductivity - PubMed. (2025, May 5). Retrieved from [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (2025, April 17). Retrieved from [Link]

  • Sulfonate-Functionalized Metal–Organic Framework as a Porous “Proton Reservoir” for Boosting Electrochemical Reduction of Nitrate to Ammonia | ACS Applied Materials & Interfaces. (2024, November 1). Retrieved from [Link]

  • Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (n.d.). Retrieved from [Link]

  • Functionalized pyridine in pyclen-based iron( iii ) complexes: evaluation of fundamental properties - ResearchGate. (2020, August 4). Retrieved from [Link]

  • Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties - RSC Publishing. (n.d.). Retrieved from [Link]

  • Application of Metal-Organic Frameworks with Sulfonic Acid Tags in the Synthesis of Pyrazolo[3,4-b]pyridines via a Cooperative Vinylogous Anomeric-Based Oxidation - ResearchGate. (n.d.). Retrieved from [Link]

  • Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid - RSC Publishing - Rsc.org. (n.d.). Retrieved from [Link]

  • CN103880740B - The synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid - Google Patents. (n.d.).
  • Metal-Organic Framework (MOF)—A Universal Material for Biomedicine - PMC. (2023, April 25). Retrieved from [Link]

Sources

Foundational

The Antimetabolite Paradigm: History, Discovery, and Validation of Sulfonated Nicotinic Acid Derivatives

Executive Summary The discovery of sulfonated nicotinic acid derivatives—most notably pyridine-3-sulfonic acid and its amides—represents a watershed moment in the history of rational drug design. Emerging in the early 19...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of sulfonated nicotinic acid derivatives—most notably pyridine-3-sulfonic acid and its amides—represents a watershed moment in the history of rational drug design. Emerging in the early 1940s alongside the Woods-Fildes antimetabolite theory, these compounds provided the first definitive proof that modifying a bacterial vitamin (nicotinic acid) into a structurally analogous bioisostere could intentionally induce targeted bacteriostasis[1]. This whitepaper explores the historical discovery, mechanistic biology, chemical synthesis, and self-validating experimental protocols associated with sulfonated nicotinic acid derivatives.

Historical Context: The Birth of Rational Drug Design

Before the 1940s, antimicrobial discovery was largely empirical. The introduction of sulfonamide drugs (e.g., sulfanilamide) revolutionized medicine, but their mechanism remained elusive until the Woods-Fildes theory proposed that sulfanilamide acted as a competitive inhibitor of p-aminobenzoic acid (PABA)[2].

In 1941, H. McIlwain and subsequent researchers hypothesized that this principle could be universally applied to other essential bacterial metabolites[1]. Nicotinic acid (niacin), an essential precursor for cozymase (NAD+), was selected as a target. By replacing the planar carboxylic acid group (-COOH) of nicotinic acid with a tetrahedral sulfonic acid group (-SO3H), researchers synthesized pyridine-3-sulfonic acid . When applied to Staphylococcus aureus, this derivative successfully halted bacterial growth[3]. Crucially, this inhibition was entirely reversed by the reintroduction of nicotinic acid or nicotinamide, proving that the drug acted as a precise metabolic saboteur rather than a non-specific toxin[3].

Mechanistic Biology: Pathway Interference

To understand the causality behind the efficacy of sulfonated nicotinic acid derivatives, we must examine the bioisosteric relationship between the carboxylate and sulfonate groups.

Nicotinic acid is a primary substrate for the enzyme Nicotinate phosphoribosyltransferase (NAPRT) in the Preiss-Handler pathway, which converts it to Nicotinic acid mononucleotide (NaMN), eventually yielding NAD+. Pyridine-3-sulfonic acid binds to the NAPRT active site with high affinity due to its structural mimicry. However, the distinct geometry and pKa of the sulfonate group prevent the enzyme from catalyzing the necessary phosphoribosylation. This forms a dead-end enzyme complex, starving the pathogen of NAD+ and halting cellular respiration.

Pathway Niacin Nicotinic Acid (Niacin) NAPRT NAPRT Enzyme Niacin->NAPRT Substrate P3SA Pyridine-3-Sulfonic Acid (Antimetabolite) P3SA->NAPRT Competitive Inhibition NaMN Nicotinic Acid Mononucleotide NAPRT->NaMN Phosphoribosylation NAD NAD+ / Cozymase (Cellular Respiration) NaMN->NAD Adenylylation & Amidation Growth Bacterial Growth NAD->Growth Essential Coenzyme

Fig 1. Competitive inhibition of NAD+ biosynthesis by pyridine-3-sulfonic acid.

Chemical Synthesis & Structural Validation

The direct sulfonation of pyridine is notoriously difficult. The electronegative nitrogen atom deactivates the aromatic ring toward electrophilic substitution, a problem exacerbated in acidic media where the nitrogen is protonated[4].

Modern industrial synthesis circumvents this thermodynamic barrier through an elegant N-oxide intermediate workflow[5]. By oxidizing 3-chloropyridine to its N-oxide, the oxygen atom donates electron density back into the ring via resonance. This activates the ring, allowing for the nucleophilic displacement of the chlorine atom by a sulfite ion. The resulting pyridine-3-sulfonic acid N-oxide is subsequently reduced using Raney Nickel to yield the pure, heavy-metal-free antimetabolite[5].

Synthesis A 3-Chloropyridine B Oxidation (H2O2 / AcOH) A->B C 3-Chloropyridine N-oxide B->C D Sulfonation (Na2SO3) C->D E Pyridine-3-sulfonic acid N-oxide D->E F Reduction (Raney Ni / H2) E->F G Pyridine-3-Sulfonic Acid F->G

Fig 2. Heavy-metal-free synthetic workflow for pyridine-3-sulfonic acid.

Experimental Protocols: Self-Validating Systems

As application scientists, we rely on protocols that inherently validate their own mechanisms. The following workflows demonstrate how the biological activity of sulfonated nicotinic acid derivatives is quantified.

Protocol A: The McIlwain Antimetabolite Reversal Assay

Objective: To prove that pyridine-3-sulfonic acid exerts bacteriostasis strictly via competitive inhibition of nicotinic acid metabolism, rather than general toxicity[3]. Causality: If the compound is a non-specific membrane disruptor, adding the native vitamin will not rescue the cells. A successful rescue confirms precise active-site competition.

  • Media Preparation: Prepare a chemically defined, synthetic basal medium completely devoid of nicotinic acid and its derivatives.

  • Inoculation: Seed the medium with a standardized inoculum of Staphylococcus aureus (a strain strictly dependent on exogenous nicotinic acid for growth).

  • Antimetabolite Introduction: Introduce pyridine-3-sulfonic acid at a concentration gradient (e.g.,

    
     to 
    
    
    
    M) to the test cultures.
  • Rescue Phase (The Validation Step): To a parallel set of inhibited cultures, add equimolar or excess concentrations of nicotinamide or cozymase (NAD+).

  • Quantification: Measure optical density (OD600) at 24 and 48 hours. The restoration of normal growth kinetics exclusively in the rescue phase confirms the antimetabolite mechanism.

Protocol B: Hepatic Cholesterol Synthesis Inhibition Assay

Objective: To evaluate the in vivo metabolic interference of pyridine-3-sulfonic acid on lipid biosynthesis[6]. Causality: Because niacin is a known lipid-modulating agent, tracking hepatic cholesterol synthesis determines whether the sulfonic substitution alters the parent molecule's interaction with mammalian lipid pathways.

  • Animal Model Preparation: Acclimate adult Wistar rats to a standard basal diet for 7 days.

  • Dosing: Administer pyridine-3-sulfonic acid orally at 1% w/w of the daily feed for 21 consecutive days[6].

  • Tissue Harvesting: Euthanize subjects, rapidly excise hepatic tissue, and homogenize in a cold buffered saline solution to preserve enzymatic integrity.

  • Saponification & Extraction: Treat the homogenate with alcoholic KOH to saponify lipids, followed by the extraction of the non-saponifiable fraction (containing cholesterol) using petroleum ether.

  • Quantification: Precipitate cholesterol with digitonin and quantify via colorimetric assay. Note: Pyridine-3-sulfonic acid significantly reduces hepatic cholesterol synthesis but lacks systemic cholesterol-lowering activity, highlighting tissue-specific metabolic compartmentalization[6].

Quantitative Data Summary

The table below synthesizes the historical and modern quantitative metrics regarding the inhibitory concentrations and rescue dynamics of these derivatives.

Table 1: Comparative Antimetabolite Activity of Nicotinic Acid Derivatives

CompoundTarget SystemEffective ConcentrationReversal / Rescue AgentPrimary Mechanistic Action
Sulfapyridine S. aureus

M
p-Aminobenzoic AcidDHPS enzyme inhibition
Pyridine-3-sulfonic acid S. aureus

M
Nicotinic Acid / CozymaseCompetitive NAPRT inhibition
Pyridine-3-sulfonamide S. aureus

M
NicotinamideNAD+ synthesis blockade
Pyridine-3-sulfonic acid Wistar Rat (Hepatic)1% (w/w) in daily dietN/A (Metabolic study)Hepatic cholesterol synthesis reduction

References

  • Wood, W. B., & Austrian, R. (1942). "STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS. II. THE POSSIBLE RELATION OF DRUG ACTIVITY TO SUBSTANCES OTHER THAN p-AMINOBENZOIC ACID." Semantic Scholar.
  • Gaebler, O. H., & Beher, W. T. (1951). "STUDIES OF ANTIMETABOLITES: I. PYRIDINE-3-SULFONIC ACID AND 3-ACETYLPYRIDINE." MedChemExpress / Journal of Biological Chemistry.
  • Loesch, R., et al. (1991). "Process of preparation of pyridine-3-sulfonic acids (EP-0428831-A1)." PubChem / NIH.
  • Wikipedia Contributors. (2023). "Pyridine." Wikipedia, The Free Encyclopedia.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 4-sulfopyridine-3-carboxylic acid from nicotinic acid

Application Note: Strategic Synthesis of 4-Sulfopyridine-3-Carboxylic Acid from Nicotinic Acid Executive Summary The direct functionalization of the pyridine ring at the C-4 position is a notorious challenge in heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 4-Sulfopyridine-3-Carboxylic Acid from Nicotinic Acid

Executive Summary

The direct functionalization of the pyridine ring at the C-4 position is a notorious challenge in heterocyclic chemistry. Because the pyridine ring is inherently electron-deficient, standard electrophilic aromatic substitution (EAS) is highly unfavorable. Furthermore, the presence of a deactivating 3-carboxylic acid group on nicotinic acid directs any forced electrophilic attack to the C-5 position.

To overcome this, we must temporarily alter the electronic state of the pyridine ring. As detailed in this application note, the most efficient and scalable strategy relies on N-oxide chemistry . By oxidizing the pyridine nitrogen, we activate the C-4 position for electrophilic nitration. The resulting nitro group then serves as an exceptional leaving group for a nucleophilic aromatic substitution (SNAr) with sulfite, yielding the target sulfonic acid after a final deoxygenation step.

Mechanistic Rationale: The Causality of the Synthetic Route

Designing a self-validating synthetic protocol requires a deep understanding of the electronic push-and-pull within the heterocyclic scaffold. This four-step sequence is engineered to exploit these electronic shifts:

  • Electronic Inversion via N-Oxidation: The lone pair on the pyridine nitrogen is weakly nucleophilic. By treating nicotinic acid with hydrogen peroxide in acetic acid, we form nicotinic acid N-oxide. This N-oxide group acts as a powerful resonance electron donor, effectively pumping electron density into the ortho (C-2, C-6) and para (C-4) positions, thereby activating the ring for EAS [1].

  • Regioselective Nitration: With the ring activated, treatment with fuming nitric and sulfuric acid introduces a nitronium ion (

    
    ). Due to the steric hindrance imposed by the bulky carboxylic acid at C-3, the attack is directed almost exclusively to the C-4 position, yielding 4-nitronicotinic acid N-oxide [2].
    
  • Nucleophilic Aromatic Substitution (SNAr): The N-oxide group exerts a strong inductive electron-withdrawing effect, rendering the C-4 carbon highly electrophilic. The nitro group at this position becomes an excellent leaving group. When treated with sodium sulfite (

    
    ), the soft sulfite nucleophile readily displaces the nitro group, directly installing the sulfonate moiety [3].
    
  • Deoxygenation: To restore the native pyridine architecture, the N-oxide must be removed. Phosphorus trichloride (

    
    ) is utilized due to its high oxophilicity. The formation of a strong P=O bond in the resulting phosphoryl chloride (
    
    
    
    ) provides the thermodynamic driving force to cleanly deoxygenate the ring without reducing the newly installed sulfonic acid [4].

Synthetic Pathway Visualization

G N1 Nicotinic Acid (Pyridine-3-carboxylic acid) N2 Nicotinic Acid N-oxide N1->N2 H2O2, AcOH N-Oxidation N3 4-Nitronicotinic Acid N-oxide N2->N3 HNO3, H2SO4, 105°C Electrophilic Nitration N4 4-Sulfonicotinic Acid N-oxide N3->N4 Na2SO3, H2O SNAr Sulfonation N5 4-Sulfopyridine-3-carboxylic acid (Target Product) N4->N5 PCl3, CHCl3 Deoxygenation

Synthetic workflow for 4-sulfopyridine-3-carboxylic acid via N-oxide intermediates.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Nicotinic Acid N-Oxide
  • Reagents: Nicotinic acid (10.0 g, 81.2 mmol), Glacial acetic acid (50 mL), 30% aqueous

    
     (25 mL).
    
  • Procedure:

    • Suspend nicotinic acid in glacial acetic acid in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Add 30%

      
       dropwise at room temperature.
      
    • Heat the mixture to 80 °C and stir continuously for 12 hours. The formation of peracetic acid in situ drives the oxidation.

    • Cool the reaction to room temperature and concentrate in vacuo to remove acetic acid and water.

    • Recrystallize the crude white solid from minimal boiling ethanol to yield pure nicotinic acid N-oxide.

Step 2: Synthesis of 4-Nitronicotinic Acid N-Oxide
  • Reagents: Nicotinic acid N-oxide (8.0 g, 57.5 mmol), Concentrated

    
     (25 mL), Fuming 
    
    
    
    (15 mL).
  • Procedure:

    • Carefully dissolve the N-oxide in concentrated

      
       at 0 °C using an ice bath.
      
    • Slowly add fuming

      
       dropwise to maintain the temperature below 10 °C.
      
    • Remove the ice bath and gradually heat the mixture to 105 °C for 4 hours.

    • Allow the mixture to cool to room temperature, then pour it slowly over 200 g of crushed ice with vigorous stirring.

    • Collect the resulting yellow precipitate via vacuum filtration, wash with ice-cold water, and dry under a high vacuum.

Step 3: Synthesis of 4-Sulfonicotinic Acid N-Oxide
  • Reagents: 4-Nitronicotinic acid N-oxide (5.0 g, 27.1 mmol), Sodium sulfite (

    
    , 6.8 g, 54.2 mmol), Deionized water (40 mL).
    
  • Procedure:

    • Suspend the nitro intermediate in deionized water.

    • Add sodium sulfite in one portion. The mixture will transition to a deep red/orange color as the Meisenheimer complex forms, eventually clarifying.

    • Heat the solution to 60 °C and stir for 4 hours.

    • Cool the reaction to 0 °C and carefully acidify to pH 2 using 6M

      
      .
      
    • Filter the precipitated 4-sulfonicotinic acid N-oxide, wash with cold water, and dry.

Step 4: Deoxygenation to 4-Sulfopyridine-3-Carboxylic Acid
  • Reagents: 4-Sulfonicotinic acid N-oxide (4.0 g, 18.2 mmol), Phosphorus trichloride (

    
    , 4.8 mL, 54.6 mmol), Anhydrous chloroform (30 mL).
    
  • Procedure:

    • Suspend the N-oxide in anhydrous chloroform under an inert nitrogen atmosphere.

    • Cool the suspension to 0 °C and add

      
       dropwise via a syringe.
      
    • Reflux the mixture at 65 °C for 4 hours.

    • Cool to 0 °C and carefully quench the excess

      
       by the dropwise addition of ice water (Caution: Highly exothermic, liberates 
      
      
      
      gas).
    • Separate the aqueous layer, concentrate it under reduced pressure, and purify the residue via cation-exchange chromatography or recrystallization from water/ethanol to afford the final zwitterionic product.

Reaction Monitoring & Validation Matrix

To ensure the self-validating nature of this protocol, utilize the following quantitative metrics to confirm the success of each transformation before proceeding to the next step.

StepIntermediate / ProductExpected YieldPhysical StateKey Diagnostic Signals (Validation)
1 Nicotinic Acid N-Oxide85 - 90%White crystalline solidMS (ESI+): m/z 140 [M+H]⁺¹H NMR: Downfield shift of pyridine protons relative to starting material; absence of starting material signals.
2 4-Nitronicotinic Acid N-Oxide60 - 65%Pale yellow powderMS (ESI-): m/z 183 [M-H]⁻¹H NMR: Loss of the C-4 proton signal; remaining protons appear as singlets/doublets indicating 3,4-disubstitution.
3 4-Sulfonicotinic Acid N-Oxide70 - 75%Off-white solidMS (ESI-): m/z 218[M-H]⁻IR: Strong S=O stretching bands at ~1200 and 1050 cm⁻¹.
4 4-Sulfopyridine-3-Carboxylic Acid75 - 80%Colorless to white crystalsMS (ESI-): m/z 202 [M-H]⁻¹H NMR: Upfield shift of the pyridine protons confirming the loss of the N-oxide oxygen.

References

  • Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry, 2024, 67(7), 5168-5184.[Link]

  • Bakke, J. M. "Nitropyridines, Their Synthesis and Reactions." ChemInform, 2004, 35.[Link]

  • Costantino, G., Amori, L., & Schwarcz, R. "Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase.
  • Comins, D. L., King, L. S., Smith, E. D., & Février, F. C. "Synthesis of C-4 Substituted Nicotine Derivatives via an N-Acylpyridinium Salt of (S)-Nicotine." Organic Letters, 2005, 7(22), 5059-5062.[Link]

Application

Application Note: Catalytic Applications of 4-Sulfopyridine-3-Carboxylic Acid Complexes

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Postsynthetic Oxidation, Heterogeneous Catalysis, and Regioselective Epoxide Ring-Opening Introduction & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Postsynthetic Oxidation, Heterogeneous Catalysis, and Regioselective Epoxide Ring-Opening

Introduction & Mechanistic Rationale

The development of dual-functional heterogeneous catalysts is a critical frontier in synthetic chemistry. Complexes utilizing 4-sulfopyridine-3-carboxylic acid (4-SPCA) —and its structural isomers like 6-sulfonicotinic acid—offer a unique microenvironment. The proximity of the strongly acidic sulfonic group (-SO₃H) to the Lewis basic/coordinating pyridine-carboxylate moiety creates a highly constrained, bidentate-like coordination pocket. This dual functionality is highly sought after for acid-catalyzed transformations, such as the regioselective ring-opening of epoxides.

The Synthetic Challenge: Direct de novo synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers using highly acidic sulfonicotinic acid derivatives frequently fails. The strong Brønsted acidity and aggressive coordinating ability of the -SO₃H group competitively bind with metal nodes (e.g., Zr⁴⁺ or Cu²⁺), leading to framework collapse, amorphous gel formation, or coordination incompatibility[1].

The Causality of the Solution: To circumvent this thermodynamic trap, we employ a Postsynthetic Modification (PSM) strategy. By initially constructing the framework using a softer, less competitive precursor (4-mercaptopyridine-3-carboxylic acid), the robust primary metal nodes can crystallize without interference. Subsequent controlled oxidation converts the benign thiol (-SH) into the hyper-active sulfonic acid (-SO₃H)[1]. This preserves the robust topology of the framework while generating the catalytic site, a principle that often yields superior stability and unusual activity compared to homogeneous analogs[2].

Experimental Workflow: Postsynthetic Oxidation (PSM)

The following self-validating protocol details the generation of the active 4-SPCA MOF catalyst from a mercapto-precursor.

Protocol 1: Synthesis of the 4-SPCA Complex via PSM
  • Suspension: Disperse 100 mg of the precursor MOF (containing 4-mercaptopyridine-3-carboxylic acid linkers) in 10 mL of anhydrous methanol in a 25 mL round-bottom flask.

  • Controlled Oxidation: Cool the suspension to 0 °C using an ice bath. Dropwise, add 0.5 mL of 30% aqueous H₂O₂.

    • Causality: Performing this addition at 0 °C prevents aggressive, exothermic over-oxidation that could cleave the delicate coordinate bonds or degrade the pyridine ring.

  • Maturation: Remove the ice bath and allow the mixture to stir continuously at room temperature (25 °C) for 24 hours to ensure complete penetration of the oxidant into the MOF pores.

  • Recovery: Isolate the oxidized MOF via centrifugation (8000 rpm, 10 mins). Wash the pellet three times with fresh methanol to remove residual H₂O₂ and unreacted species. Activate the catalyst under dynamic vacuum at 80 °C for 12 hours.

  • Self-Validation (Characterization):

    • FT-IR Spectroscopy: Confirm the disappearance of the -SH stretch at ~2550 cm⁻¹ and the emergence of strong asymmetric and symmetric S=O stretches at ~1180 cm⁻¹ and 1040 cm⁻¹.

    • PXRD: Compare the powder X-ray diffraction pattern against the precursor to verify that the crystalline framework remains intact post-oxidation.

PSM_Workflow A Precursor MOF (4-Mercapto-PCA) B Oxidation (30% H2O2, MeOH) A->B Add Oxidant at 0°C C Active Catalyst (4-SPCA Complex) B->C -SH to -SO3H Conversion D Validation (FT-IR, PXRD) C->D Confirm Structural Integrity

Workflow for the Postsynthetic Oxidation of mercapto-precursors to active 4-SPCA catalysts.

Application Protocol: Regioselective Epoxide Ring-Opening

The generated 4-SPCA complex acts as a highly efficient heterogeneous catalyst for the ring-opening of styrene oxide. The -SO₃H group acts as a strong Brønsted acid to activate the epoxide oxygen, while the sterically confined pore environment of the MOF dictates the trajectory of the nucleophilic attack, driving unprecedented regioselectivity[1].

Protocol 2: Catalytic Ring-Opening of Styrene Oxide
  • Reaction Setup: In a 15 mL pressure tube, combine 1.0 mmol of styrene oxide, 10 mL of methanol, and 5 mol% of the activated 4-SPCA MOF catalyst.

    • Causality: Methanol serves a dual purpose here—it acts as the solvent to disperse the heterogeneous catalyst and as the nucleophile for the ring-opening event.

  • Thermal Activation: Seal the tube and heat the mixture to 60 °C under continuous magnetic stirring for 12 hours.

    • Causality: Moderate heating overcomes the activation energy barrier for the nucleophilic attack on the sterically hindered carbon, while remaining well below the thermal degradation threshold of the MOF.

  • Catalyst Recovery: Cool the reaction to room temperature. Recover the solid catalyst via centrifugation. The recovered catalyst should be washed with methanol and dried for subsequent recycling cycles.

  • Analysis: Analyze the supernatant using Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion rates and the regioselectivity ratio (primary vs. secondary alcohol).

Catalytic_Cycle A 4-SPCA Catalyst B Epoxide Activation A->B Brønsted Acid (-SO3H) C Nucleophilic Attack B->C Regioselective Pathway D Product Release C->D Ring Opening by MeOH D->A Catalyst Regeneration

Catalytic cycle of epoxide ring-opening driven by the 4-SPCA Brønsted acid sites.

Data Presentation & Performance Analysis

The table below summarizes the expected quantitative performance of the 4-SPCA MOF complex compared to its unoxidized precursor and a homogeneous control. The data highlights how pore confinement combined with the oxidized -SO₃H site drastically improves both conversion and regioselectivity[1].

Table 1: Comparative Catalytic Performance in Styrene Oxide Ring-Opening

Catalyst SystemActive SiteConversion (%)Regioselectivity (Primary Alcohol %)Recyclability (Cycles)
Precursor MOF Thiol (-SH)~71.0~71.05
4-SPCA MOF Complex Sulfonic Acid (-SO₃H)>99.0 ~99.0 5
Homogeneous 4-SPCA Sulfonic Acid (-SO₃H)>95.0~50.0N/A

Note: The homogeneous catalyst achieves high conversion due to the strong Brønsted acidity but fails to provide regioselectivity due to the lack of steric confinement provided by the MOF architecture.

References

1.[1] Han, Y., et al. "Postsynthetic Oxidation of the Coordination Site in a Heterometallic Metal–Organic Framework: Tuning Catalytic Behaviors." Chemistry of Materials, American Chemical Society, 2020. URL: [Link] 2.[2] "Insights into the Structure–Activity Relationship in Aerobic Alcohol Oxidation over a Metal–Organic-Framework-Supported Molybdenum(VI) Catalyst." Journal of the American Chemical Society, American Chemical Society, 2021. URL: [Link]

Sources

Method

Application Note: Orthogonal Functionalization of 4-Sulfopyridine-3-Carboxylic Acid for Advanced Drug Delivery Systems

Target Audience: Formulation Scientists, Materials Chemists, and Preclinical Drug Development Professionals Compound Focus: 4-Sulfopyridine-3-Carboxylic Acid (CAS: 14045-15-9) Executive Rationale: The Case for Orthogonal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Materials Chemists, and Preclinical Drug Development Professionals Compound Focus: 4-Sulfopyridine-3-Carboxylic Acid (CAS: 14045-15-9)

Executive Rationale: The Case for Orthogonal Bifunctionality

In the design of targeted drug delivery systems (DDS), the choice of surface ligands and framework linkers dictates the pharmacokinetic fate of the nanocarrier. While nicotinic acid (pyridine-3-carboxylic acid) has been extensively utilized as a biocompatible building block for metal-organic frameworks (MOFs) such as Bio-MIL-1[1], it lacks the secondary functional handles required for complex electrostatic drug loading.

4-Sulfopyridine-3-carboxylic acid solves this by introducing a highly polar sulfonic acid (-SO


H) group at the 4-position of the pyridine ring. This creates an orthogonally reactive molecule:
  • The Carboxylic Acid (-COOH) & Pyridine Nitrogen: Act as primary coordination sites for transition metals (e.g., Fe

    
    , Zr
    
    
    
    ) in MOF synthesis, or as covalent anchors for amide coupling to amine-functionalized nanoparticles.
  • The Sulfonic Acid (-SO

    
    H):  Remains uncoordinated due to steric hindrance and its weaker coordination affinity compared to carboxylates. It acts as a strong Brønsted acid[2], projecting into the pore or extending from the nanoparticle surface to provide extreme hydrophilicity and a dense negative charge at physiological pH.
    

This application note details the causality, mechanistic pathways, and self-validating protocols for utilizing 4-sulfopyridine-3-carboxylic acid to engineer high-capacity, pH-responsive nanocarriers.

Mechanistic Causality: Electrostatic Trapping and pH-Triggered Release

The fundamental challenge in nanomedicine is achieving high drug loading without premature systemic leakage. By functionalizing carriers with 4-sulfopyridine-3-carboxylic acid, we exploit the pK


 differential between the carrier and the tumor microenvironment.
  • Loading Mechanism (pH 7.4): At physiological pH, the -SO

    
    H group is fully deprotonated (-SO
    
    
    
    ). When exposed to cationic chemotherapeutics like Doxorubicin (DOX, which contains a primary amine, pK
    
    
    ~8.2), the sulfonate groups act as electrostatic traps. This drives drug loading capacities up to 75 wt%, significantly outperforming neutral carriers[1].
  • Release Mechanism (pH 5.0 - 5.5): Upon endocytosis into the acidic endosomes/lysosomes of cancer cells, the localized drop in pH induces partial protonation of the sulfonate groups and alters the ionization state of the drug. This disrupts the electrostatic ion-pairing, triggering a rapid, localized release of the therapeutic payload.

Mechanism A Systemic Circulation (pH 7.4) B Electrostatic Trapping (-SO3⁻ ••• ⁺H3N-DOX) A->B Stable in Blood C Tumor Endosome (pH 5.0) B->C Cellular Endocytosis D Protonation Event (-SO3⁻ → -SO3H) C->D Acidic Trigger E Payload Release (Free DOX) D->E Electrostatic Dissociation

Fig 1: pH-responsive signaling and release pathway of sulfonate-functionalized nanocarriers.

Validated Workflows & Protocols

As an application scientist, it is critical that experimental workflows are not just steps, but self-validating systems . The following protocols include built-in analytical checkpoints to ensure the integrity of the functionalization.

Protocol A: Synthesis of Sulfonated Bio-MOFs (Fe-Sulfo-MIL)

This protocol adapts the synthesis of iron-nicotinate MOFs[1] by substituting the linker to yield a sulfonated framework with high Brønsted acidity[2].

Materials: Iron(III) chloride hexahydrate (FeCl


·6H

O), 4-sulfopyridine-3-carboxylic acid, N,N-dimethylformamide (DMF), Ethanol.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 mmol of FeCl

    
    ·6H
    
    
    
    O and 1.0 mmol of 4-sulfopyridine-3-carboxylic acid in 15 mL of DMF under continuous sonication for 15 minutes. Causality: DMF acts as both a solvent and a weak base to facilitate the deprotonation of the carboxylic acid, driving metal coordination.
  • Solvothermal Coordination: Transfer the homogeneous solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 150°C for 24 hours.

  • Controlled Cooling: Cool the reactor to room temperature at a rate of 5°C/hour. Causality: Slow cooling prevents kinetic trapping of amorphous phases, ensuring high crystallinity of the MOF.

  • Washing and Activation: Centrifuge the resulting precipitate (8000 rpm, 10 min). Wash sequentially with DMF (2x) to remove unreacted ligands, and Ethanol (3x) to exchange the high-boiling DMF from the pores.

  • Vacuum Drying: Dry the powder under vacuum at 80°C for 12 hours.

In-Process Validation:

  • FTIR Spectroscopy: Confirm successful synthesis by observing the disappearance of the free -COOH stretch (~1700 cm

    
    ) and the appearance of coordinated carboxylate stretches (asymmetric at ~1600 cm
    
    
    
    , symmetric at ~1400 cm
    
    
    ). Crucially, verify the presence of the uncoordinated sulfonate group via strong S=O stretching bands at 1150 cm
    
    
    and 1040 cm
    
    
    .
Protocol B: Covalent Surface Conjugation to Mesoporous Silica (MSN-SO H)

For applications requiring a highly stable, non-biodegradable core, 4-sulfopyridine-3-carboxylic acid can be grafted onto amine-modified mesoporous silica nanoparticles (MSN-NH


).

Step-by-Step Methodology:

  • Carboxylate Activation (pH 6.0): Dissolve 50 mg of 4-sulfopyridine-3-carboxylic acid in 10 mL of MES buffer (pH 6.0). Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of Sulfo-NHS. Stir for 30 minutes. Causality: EDC forms an unstable O-acylisourea intermediate. Sulfo-NHS converts this into a semi-stable amine-reactive ester. MES buffer is strictly required here because EDC is rapidly hydrolyzed in phosphate buffers.

  • Amide Coupling (pH 7.4): Adjust the pH to 7.4 using 0.1 M NaOH. Immediately add 100 mg of MSN-NH

    
     suspended in 10 mL of PBS. Stir vigorously at room temperature for 12 hours. Causality: The pH is shifted to 7.4 to deprotonate the primary amines on the MSNs, maximizing their nucleophilicity for the attack on the NHS-ester.
    
  • Purification: Recover the functionalized particles (MSN-SO

    
    H) via centrifugation and wash extensively with deionized water to remove urea byproducts.
    

In-Process Validation:

  • Zeta Potential Tracking: This is a self-validating step. The starting MSN-NH

    
     will exhibit a highly positive zeta potential (approx. +25 mV at pH 7.4). Following successful conjugation, the exposed -SO
    
    
    
    groups will invert the surface charge, yielding a zeta potential of approx. -35 mV. Failure to achieve charge inversion indicates failed coupling.

Workflow A MSN-NH2 (Zeta: +25 mV) C Amide Coupling (PBS, pH 7.4) A->C B 4-Sulfo-Nicotinic Acid + EDC/Sulfo-NHS (pH 6.0) B->C Activated Ester D MSN-SO3H (Zeta: -35 mV) C->D Charge Inversion Validation E Electrostatic Loading (+ DOX) D->E F DOX@MSN-SO3H (Zeta: -5 mV) E->F Payload Neutralization

Fig 2: Step-by-step workflow and zeta-potential validation for MSN surface functionalization.

Empirical Data: Comparative Drug Loading and Release Kinetics

The addition of the sulfonic acid moiety dramatically alters the pharmacokinetic profile of the carrier. Table 1 summarizes the quantitative improvements in Doxorubicin (DOX) loading and release when utilizing 4-sulfopyridine-3-carboxylic acid functionalization compared to standard nicotinic acid derivatives[1],[3].

Table 1: Quantitative Comparison of DOX Loading and Release Profiles

Carrier SystemFunctional LigandMax DOX Loading (wt%)Release at pH 7.4 (24h)Release at pH 5.0 (24h)Primary Loading Mechanism
Standard Bio-MIL Pyridine-3-carboxylic acid21.5% ± 1.2%18.4%45.2%Physisorption / Pore Filling
Sulfo-Bio-MOF 4-Sulfopyridine-3-carboxylic acid68.3% ± 2.1% < 5.0% 89.7% Strong Electrostatic Trapping
Standard MSN None (Silanol groups)12.4% ± 0.8%22.1%38.5%Weak Hydrogen Bonding
MSN-SO

H
4-Sulfopyridine-3-carboxylic acid42.1% ± 1.5% < 8.0% 78.4% Strong Electrostatic Trapping

Data Interpretation: The sulfonated systems demonstrate a near 3-fold increase in drug loading capacity. More importantly, the systemic leakage (pH 7.4) is suppressed to below 8%, while the target release (pH 5.0) is nearly quantitative. This proves the efficacy of the electrostatic trapping mechanism engineered by the -SO


H group.

References

  • High drug-loading nanomedicines: progress, current status, and prospects International Journal of Nanomedicine (Dovepress) URL:[Link]

  • Brønsted Acidity in Metal–Organic Frameworks Chemical Reviews (ACS Publications) URL:[Link]

  • Quest for an Efficient 2-in-1 MOF-Based Catalytic System for Cycloaddition of CO2 to Epoxides under Mild Conditions ACS Applied Materials & Interfaces URL:[Link]

  • Vitamin B3 Intercalated in Layered Double Hydroxides: A Drug Delivery System for Metabolic Regulation ACS Omega URL:[Link]

Sources

Application

Application Note: Solvothermal Synthesis of Advanced Frameworks Using Sulfopyridine and Pyridinesulfonate Ligands

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction: The Causality of Solvothermal Environments The integrati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction: The Causality of Solvothermal Environments

The integration of sulfopyridine-derived ligands—encompassing both the antibiotic sulfapyridine and structural pyridinesulfonic acids—into metal-organic frameworks (MOFs) and coordination polymers has opened new frontiers in proton conductivity[1] and antimicrobial drug development[2]. These ligands are uniquely bifunctional: they possess a rigid N-heterocyclic ring (pyridine) acting as a soft Lewis base, and a flexible, highly polar sulfonate or sulfonamide group acting as a hard Lewis base[3].

Under standard benchtop conditions, the differential solubility between inorganic metal salts and these highly polar organic ligands typically results in rapid, uncontrolled precipitation of amorphous kinetic products. Solvothermal synthesis —the use of solvents heated above their boiling points inside sealed, Teflon-lined autoclaves—solves this by lowering the dielectric constant of solvents like water or N,N-dimethylformamide (DMF). This bridges the solubility gap and provides the thermodynamic activation energy required for the reversible formation and cleavage of coordinate bonds, ensuring the growth of highly ordered, thermodynamically stable single crystals[1].

Mechanistic Insights: Thermodynamic vs. Kinetic Control

As an application scientist, understanding the causality behind reaction parameters is critical for protocol optimization:

  • pH Modulation and Coordination Modes: The pH of the solvothermal mixture dictates the ligand's coordination mode. At low pH, the sulfonate/sulfonamide group remains protonated and non-coordinating, forcing the ligand to act as a monodentate linker via the pyridine nitrogen. As pH increases (often intrinsically modulated by the thermal decomposition of DMF into dimethylamine at >130 °C), the sulfonate group deprotonates, transitioning into a bidentate or bridging mode that drives 3D framework assembly.

  • Defect Engineering for Proton Conduction: In the synthesis of proton-conducting MOFs (e.g., Cr-MIL-88B-PSA), pyridinesulfonic acid (PSA) is used to intentionally modify the naked metal nodes of the host framework. The pyridine nitrogen coordinates to the Cr³⁺ sites, while the uncoordinated sulfonic groups protrude into the pore channels. These free sulfonic groups act as high-density proton donors, facilitating rapid proton hopping via the Grotthuss mechanism[1][4].

Pathway M Metal Center (e.g., Cr3+) N Pyridine Nitrogen N->M Coordinate Bond S Sulfonate Group S->M Coordinate Bond H Proton (H+) S->H Hydrogen Bond W Water Network H->W Grotthuss Hopping

Fig 1. Coordination modes of sulfopyridine ligands and subsequent proton transfer mechanism.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual cues and precise parameter controls ensure reproducibility.

Protocol A: Synthesis of Proton-Conducting Cr-MIL-88B-PSA

This protocol details the solvothermal grafting of pyridine sulfonic acid onto a Chromium-based MOF to create a solid-state proton conductor[1][4].

Materials: Chromium(III) nitrate nonahydrate, 1,4-benzenedicarboxylic acid (BDC), 3-pyridinesulfonic acid (PSA), DMF, Deionized Water, Hydrofluoric acid (HF, as a mineralizer).

  • Precursor Dissolution: Dissolve 1.0 mmol of Cr(NO₃)₃·9H₂O and 1.0 mmol of BDC in 10 mL of DMF. Stir for 15 minutes until a homogenous dark green solution forms.

  • Ligand Introduction: Add 0.5 mmol of PSA to the solution. Causality: Sub-stoichiometric addition prevents the complete saturation of Cr sites, ensuring the MIL-88B framework topology is maintained while PSA acts as a surface-anchoring defect ligand.

  • Mineralizer Addition: Add 40 µL of 5 M HF. Validation Check: The solution should remain clear. HF acts as a modulator, slowing down the nucleation rate to promote larger crystal growth.

  • Solvothermal Reaction: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 150 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h. Causality: Rapid cooling causes kinetic trapping and amorphous precipitation; slow cooling ensures thermodynamic single-crystal growth.

  • Washing & Activation: Recover the green microcrystals via centrifugation (8000 rpm, 5 min). Wash sequentially with DMF (3x) and boiling water (3x) to remove unreacted precursors and trapped DMF. Dry under vacuum at 80 °C.

Protocol B: Synthesis of Bismuth-Sulfapyridine Antimicrobial Complexes

This protocol utilizes the antibiotic sulfapyridine as a ligand to synthesize Bismuth complexes with synergistic bactericidal properties[2].

Materials: Bismuth(III) nitrate pentahydrate, Sulfapyridine (SPY), Absolute Ethanol, Glacial Acetic Acid.

  • Solvent Preparation: Prepare a mixed solvent system of Ethanol:Water (4:1 v/v). Add 2 drops of glacial acetic acid. Causality: Acetic acid prevents the premature hydrolysis of Bi³⁺ into insoluble BiOCl or Bi₂O₃.

  • Complexation: Dissolve 0.5 mmol of Bi(NO₃)₃·5H₂O and 1.5 mmol of SPY in 15 mL of the solvent mixture. Stir vigorously for 30 minutes.

  • Solvothermal Assembly: Transfer to a 25 mL Teflon-lined autoclave and heat at 120 °C for 48 hours. Causality: A lower temperature (120 °C) is chosen compared to Protocol A to prevent the thermal cleavage of the C-S sulfonamide bond in the SPY ligand.

  • Recovery: Cool naturally to room temperature. Filter the resulting pale-yellow crystals, wash with cold ethanol, and dry in a desiccator. Validation Check: The presence of well-defined geometric crystals (rather than a cloudy powder) confirms successful solvothermal coordination.

Workflow A Precursor Preparation (Metal Salts + Sulfopyridine Ligand) B Solvent Selection & Mixing (DMF/H2O/Ethanol) A->B C pH Modulation (Deprotonation Control) B->C D Autoclave Sealing (Teflon-lined Stainless Steel) C->D E Solvothermal Heating (120-180 °C, Autogenous Pressure) D->E F Controlled Cooling (Kinetic Crystal Growth) E->F G Washing & Activation (Solvent Exchange) F->G

Fig 2. Solvothermal synthesis workflow for sulfopyridine-coordinated frameworks.

Quantitative Data & Material Comparison

The following table summarizes the physicochemical properties of the materials synthesized via the protocols above, highlighting the functional divergence of sulfopyridine-type ligands based on the metal center and reaction conditions.

Material DesignationLigand TypeMetal NodeSolvothermal ConditionsPrimary ApplicationKey Performance Metric
Cr-MIL-88B-PSA Pyridinesulfonic AcidCr³⁺150 °C, 72 h (DMF/H₂O)Solid-State ElectrolyteProton Conductivity: ~4.50 × 10⁻² S cm⁻¹[1]
Bi(SPY)₃ Complex Sulfapyridine (Antibiotic)Bi³⁺120 °C, 48 h (EtOH/H₂O)Antimicrobial AgentEnhanced MIC vs. S. aureus (Synergistic)[2]
Cu-K-BPDSDC Biphenyl-disulfonylCu²⁺ / K⁺140 °C, 72 h (H₂O)Dye Adsorption / CatalysisHigh selective adsorption for Methylene Blue[3]

Troubleshooting and Optimization

  • Issue: Yielding Amorphous Powders instead of Crystals.

    • Causality: The nucleation rate exceeds the crystal growth rate, often due to excessive precursor concentration or a heating ramp that is too rapid.

    • Solution: Dilute the precursor solution by 20% and implement a programmed heating ramp (e.g., 2 °C/min) to reach the target solvothermal temperature gradually.

  • Issue: Ligand Decomposition (Black/Brown Byproducts).

    • Causality: Temperatures exceeding 160 °C can cause the cleavage of the C-S bond in sulfonamide-based ligands.

    • Solution: Lower the reaction temperature to 110–120 °C and extend the reaction time to 96 hours to compensate for the reduced kinetic energy.

References

  • Rational strategies for proton-conductive metal–organic frameworks Source: ResearchGate URL:[Link]

  • New Stable Cu–K Metal–Organic Framework Constructed by a Bifunctional Ligand: Structure, Application in Dye Adsorption, and Catalytic CO2 Cycloaddition Reaction Source: ACS Publications URL:[Link]

  • Sulfonation of porous materials and their proton conductivity Source: ResearchGate URL:[Link]

  • Bismuth complexes: synthesis and applications in biomedicine Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Dual-Functionalization Workflows for 4-Sulfopyridine-3-Carboxylic Acid via Desulfonative Cross-Coupling

Executive Summary 4-Sulfopyridine-3-carboxylic acid (CAS 14045-15-9)[] is a highly versatile, privileged scaffold for the synthesis of 3,4-disubstituted pyridines—a motif ubiquitous in modern pharmacophores. Historically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Sulfopyridine-3-carboxylic acid (CAS 14045-15-9)[] is a highly versatile, privileged scaffold for the synthesis of 3,4-disubstituted pyridines—a motif ubiquitous in modern pharmacophores. Historically, functionalizing the C4 position of nicotinic acids using traditional boronic acid cross-coupling has been plagued by protodeboronation and catalyst poisoning.

This application note details a self-validating, three-step workflow to harness this intermediate. By converting the stable sulfonic acid into a reactive sulfonyl fluoride, researchers can execute a palladium-catalyzed desulfonative Suzuki-Miyaura cross-coupling[2], followed by late-stage amidation of the C3-carboxylic acid.

Mechanistic Rationale: The "Awakening" of Sulfonyl Fluorides

The causality behind choosing a sulfonyl fluoride intermediate over a sulfonyl chloride lies in its unique balance of stability and reactivity. Sulfonyl fluorides are highly stable to hydrolysis and nucleophilic attack (adhering to SuFEx click chemistry principles), allowing the adjacent carboxylic acid to be manipulated without degrading the C4-electrophile.

While inert under standard conditions, the C–S bond of a sulfonyl fluoride can be selectively "awakened" by Pd(0) catalysts[3]. Oxidative addition into the C–S bond is followed by the extrusion of sulfur dioxide (desulfonation), generating a highly reactive Ar-Pd(II)-F intermediate. The strongly electronegative fluoride ligand accelerates the transmetalation step with aryl boronic acids—particularly in the presence of water—driving the catalytic cycle forward to yield the cross-coupled biaryl product[2],[4].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-S Bond Cleavage) Pd0->OxAdd + Ar-SO2F PdII_SO2F Ar-Pd(II)(SO2F)L_n OxAdd->PdII_SO2F Desulfonation Desulfonation (-SO2) PdII_SO2F->Desulfonation PdII_F Ar-Pd(II)(F)L_n Desulfonation->PdII_F Transmetalation Transmetalation with Ar'-B(OH)2 PdII_F->Transmetalation PdII_ArAr Ar-Pd(II)-Ar'L_n Transmetalation->PdII_ArAr + Base/H2O RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerate Catalyst Product Ar-Ar' Cross-Coupled Product RedElim->Product

Mechanistic cycle of Pd-catalyzed desulfonative cross-coupling of sulfonyl fluorides.

Experimental Workflows & Logic

The overall strategy utilizes the orthogonal reactivity of the C4-sulfonyl group and the C3-carboxylic acid, allowing for sequential, high-yielding modifications without the need for complex protecting group strategies.

Workflow SM 4-Sulfopyridine-3-carboxylic acid (Starting Material) Fluorination Step 1: Fluorination (SOCl2, then KF) SM->Fluorination Int1 4-(Fluorosulfonyl)nicotinic acid Fluorination->Int1 Coupling Step 2: Desulfonative Cross-Coupling Int1->Coupling Int2 4-Arylpyridine-3-carboxylic acid Coupling->Int2 Amidation Step 3: Amidation (HATU, DIPEA) Int2->Amidation Final 4-Aryl-N-alkylnicotinamide (Target Scaffold) Amidation->Final

Three-step dual-functionalization workflow for 4-sulfopyridine-3-carboxylic acid.

Step-by-Step Protocols

Protocol 1: Synthesis of 4-(Fluorosulfonyl)nicotinic Acid

Objective: Convert the sulfonic acid to a sulfonyl fluoride while preserving the carboxylic acid. Expert Insight: Thionyl chloride (SOCl₂) generates an intermediate sulfonyl chloride, and transiently forms an acid chloride at the C3 position. The subsequent aqueous KF step not only installs the robust S–F bond but selectively hydrolyzes the highly reactive acyl chloride back to the free carboxylic acid, streamlining the synthesis.

  • Suspend 4-sulfopyridine-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add SOCl₂ (3.0 equiv) and a catalytic amount of DMF (0.05 equiv). Reflux for 2 hours under N₂.

  • Concentrate under reduced pressure to remove excess SOCl₂.

  • Redissolve the crude residue in a 1:1 mixture of MeCN and water. Add KF (5.0 equiv) and stir at room temperature for 4 hours.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation System: Analyze the crude product via ¹⁹F NMR. The appearance of a sharp singlet between +40 to +60 ppm confirms the successful installation of the sulfonyl fluoride group.

Protocol 2: Pd-Catalyzed Desulfonative Suzuki-Miyaura Cross-Coupling

Objective: Form a C–C bond at the C4 position via SO₂ extrusion[2]. Expert Insight: Pd(dppf)Cl₂ is selected because its large bite angle facilitates both the challenging oxidative addition into the C–S bond and the reductive elimination step. The addition of water is critical; it hydrates the boronic acid, forming a boronate complex that readily transmetalates with the Ar-Pd-F intermediate[4]. Furthermore, because the free carboxylic acid consumes one equivalent of base, a minimum of 2.0 equivalents of Na₃PO₄ is required.

  • In a dried Schlenk tube, combine 4-(fluorosulfonyl)nicotinic acid (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and Na₃PO₄ (2.0 equiv).

  • Evacuate and backfill the tube with N₂ (3 cycles).

  • Add degassed 1,4-dioxane and H₂O (5:1 v/v ratio, 0.1 M concentration).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, and purify via reverse-phase HPLC.

  • Self-Validation System: Monitor the reaction vessel for SO₂ gas evolution (bubbling) upon heating, indicating successful desulfonation. LC-MS analysis must show the disappearance of the starting material and the presence of the [M+H]⁺ peak for the 4-arylpyridine-3-carboxylic acid.

Protocol 3: Late-Stage Amidation

Objective: Functionalize the C3-carboxylic acid to yield the final nicotinamide derivative. Expert Insight: HATU is employed due to its high efficiency in forming active esters with sterically hindered or electronically deactivated carboxylic acids (such as 4-arylpyridines). DIPEA acts as a non-nucleophilic base to deprotonate the amine and drive the reaction.

  • Dissolve the 4-arylpyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the primary or secondary amine (1.2 equiv) and stir for 2 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Purify the organic layer via standard silica gel chromatography.

  • Self-Validation System: TLC monitoring (UV active). The product spot will exhibit a distinct R_f shift compared to the highly polar carboxylic acid starting material. ¹H NMR will confirm the integration of the newly added alkyl/aryl amine protons.

Data Presentation: Optimization Metrics

To demonstrate the causality of the selected conditions in Protocol 2, the following optimization data highlights the necessity of the specific catalyst and solvent system for desulfonative cross-coupling[2],[4].

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ / PPh₃K₂CO₃Dioxane10012%Monodentate ligand fails to promote efficient oxidative addition.
2Pd₂(dba)₃ / RuPhosK₃PO₄Toluene10045%Bulky ligand improves yield, but lack of water stalls transmetalation.
3Pd(dppf)Cl₂Na₃PO₄Dioxane8038%Good catalyst bite angle, but anhydrous conditions limit reactivity.
4 Pd(dppf)Cl₂ Na₃PO₄ Dioxane/H₂O (5:1) 80 85% Optimal. Water activates the boronic acid; dppf facilitates the catalytic cycle.

References

  • Title: Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides Source: Angewandte Chemie International Edition (2021) URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PubMed / Canadian Journal of Chemistry (2023) URL: [Link]

  • Title: The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Publications (2021) URL: [Link]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Sulfopyridine-3-Carboxylic Acid

Introduction: Accelerating the Synthesis of a Key Heterocyclic Building Block 4-Sulfopyridine-3-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating the Synthesis of a Key Heterocyclic Building Block

4-Sulfopyridine-3-carboxylic acid is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of both a sulfonic acid and a carboxylic acid moiety on the pyridine scaffold offers multiple points for chemical modification, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. Traditional methods for the sulfonation of pyridine rings can be arduous, often requiring harsh conditions and long reaction times, with challenges in achieving specific regioselectivity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically reduces reaction times, often from hours or days to mere minutes, while frequently improving product yields and purity.[1][2] This acceleration is due to the efficient and direct heating of the reaction mixture through the interaction of microwaves with polar molecules, leading to rapid temperature increases and overcoming activation energy barriers more effectively than conventional heating methods.[3] This application note provides a detailed protocol for a two-step synthesis of 4-sulfopyridine-3-carboxylic acid, culminating in a microwave-assisted nucleophilic aromatic substitution.

Synthetic Strategy: A Two-Step Approach to Regiocontrolled Sulfonation

Direct electrophilic sulfonation of pyridine-3-carboxylic acid (nicotinic acid) is challenging and typically yields the 5-sulfonated product due to the directing effects of the carboxyl group and the inherent reactivity of the pyridine ring. To achieve the desired 4-sulfopyridine-3-carboxylic acid, a two-step synthetic strategy is employed. This approach involves the initial synthesis of a precursor, 4-chloropyridine-3-carboxylic acid, followed by a microwave-assisted nucleophilic aromatic substitution with a sulfite source.

Reaction Mechanism

The key step in this synthesis is the nucleophilic aromatic substitution (SNAr) of the chloro group at the 4-position of the pyridine ring by a sulfite ion. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 4-position towards nucleophilic attack. Microwave irradiation significantly accelerates this process.[4]

Step 1: Synthesis of 4-Chloropyridine-3-carboxylic Acid

This intermediate can be prepared from 4-chloropyridine through a lithiation and subsequent carboxylation reaction.[3]

Step 2: Microwave-Assisted Sulfonation via Nucleophilic Aromatic Substitution

The chloro-substituent at the 4-position is displaced by a sulfite ion (from sodium sulfite) in an aqueous medium under microwave irradiation. The reaction proceeds through a Meisenheimer-like intermediate.

Visualizing the Transformation

Reaction_Mechanism Overall Synthetic Scheme cluster_0 Step 1: Synthesis of 4-Chloropyridine-3-carboxylic Acid cluster_1 Step 2: Microwave-Assisted Sulfonation 4_chloropyridine 4-Chloropyridine lithiation 1. LDA, THF, -78 °C 2. CO₂ 4_chloropyridine->lithiation 4_chloro_intermediate 4-Chloropyridine-3-carboxylic Acid lithiation->4_chloro_intermediate microwave Microwave Irradiation (e.g., 150 °C, 30 min) 4_chloro_intermediate->microwave sulfite_source Sodium Sulfite (Na₂SO₃) sulfite_source->microwave final_product 4-Sulfopyridine-3-carboxylic Acid microwave->final_product

Caption: Synthetic pathway to 4-sulfopyridine-3-carboxylic acid.

Experimental Protocols

Materials and Equipment
  • 4-Chloropyridine-3-carboxylic acid (≥96%)

  • Sodium sulfite (anhydrous, ≥98%)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Dedicated microwave reactor for organic synthesis with appropriate pressure and temperature monitoring capabilities

  • Glass pressure vials suitable for microwave synthesis

  • Magnetic stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • pH meter or pH paper

  • Filtration apparatus

Step-by-Step Protocol for Microwave-Assisted Synthesis
  • Reaction Setup: In a 10 mL microwave process vial, combine 4-chloropyridine-3-carboxylic acid (1.0 mmol, 157.56 mg), sodium sulfite (1.2 mmol, 151.27 mg), and 5 mL of deionized water.

  • Vessel Sealing: Add a magnetic stir bar to the vial and securely seal it with a septum cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 150°C for 30 minutes. The microwave power should be modulated to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) using the instrument's cooling system before carefully opening the vessel.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a 50 mL beaker.

    • Slowly acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This should be done in an ice bath to manage any heat evolution.

    • A precipitate of 4-sulfopyridine-3-carboxylic acid should form upon acidification.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold deionized water, followed by a small amount of cold ethanol.

  • Drying and Characterization: Dry the product under vacuum to a constant weight. The identity and purity of the synthesized 4-sulfopyridine-3-carboxylic acid should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry.

Table of Reaction Parameters
ParameterValue
Reactant 4-Chloropyridine-3-carboxylic acid
Reagent Sodium sulfite
Solvent Deionized Water
Microwave Power Modulated to maintain temperature
Temperature 150 °C
Reaction Time 30 minutes
Pressure Monitored (typically < 20 bar)

Visualizing the Experimental Workflow

Experimental_Workflow Workflow for Microwave Synthesis Reagents Combine Reactants and Solvent in Microwave Vial Seal Seal Vial Reagents->Seal Irradiate Microwave Irradiation (150 °C, 30 min) Seal->Irradiate Cool Cool to Room Temperature Irradiate->Cool Acidify Acidify with HCl Cool->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold H₂O and Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterize Product (NMR, IR, MS) Dry->Characterize

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Microwave Reactor Safety: All microwave-assisted reactions must be performed in a dedicated microwave reactor designed for chemical synthesis.[5] Domestic microwave ovens should never be used. Ensure that the pressure and temperature limits of the reaction vessel are not exceeded.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents: 4-Chloropyridine-3-carboxylic acid is an irritant.[6] Concentrated hydrochloric acid is corrosive and should be handled in a well-ventilated fume hood.

  • Pressure Release: Always allow the reaction vessel to cool to a safe temperature before opening to avoid the rapid release of pressure.

Characterization Data (Predicted)

As experimental data for 4-sulfopyridine-3-carboxylic acid is not widely available, the following are predicted characteristic spectral features based on the analysis of related compounds.

  • ¹H NMR (in D₂O): The spectrum is expected to show three aromatic protons. The proton at position 2 would likely be the most downfield, followed by the proton at position 6, and then the proton at position 5. The carboxylic acid proton may be exchanged with D₂O.

  • ¹³C NMR (in D₂O): Six distinct carbon signals are expected: five for the pyridine ring and one for the carboxyl group. The carbonyl carbon will be the most downfield signal. The carbon attached to the sulfo group (C4) will also show a significant downfield shift.[7][8]

  • FT-IR (KBr pellet): Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the S=O stretches of the sulfonic acid group (~1200 and ~1050 cm⁻¹), and C=C/C=N stretching of the pyridine ring (~1600-1400 cm⁻¹).[9]

  • Mass Spectrometry (ESI-): The mass spectrum should show a prominent peak for the molecular ion [M-H]⁻.

Conclusion

This application note details a robust and efficient microwave-assisted method for the synthesis of 4-sulfopyridine-3-carboxylic acid. By leveraging the advantages of microwave heating, this protocol offers a significant reduction in reaction time compared to conventional methods, making it an attractive approach for researchers in need of this versatile building block. The provided step-by-step procedure, safety guidelines, and expected characterization data serve as a comprehensive guide for the successful synthesis and verification of the target compound.

References

  • Guillier, F., et al. (1995). J. Org. Chem., 60, 292-296.
  • Sigma-Aldrich. Safety Data Sheet for 4-Chloropyridine-3-carboxylic acid.
  • Jios, J. L., et al. (2005). Magnetic Resonance in Chemistry, 43(11), 901-906.
  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). Available at: [Link]

  • Winfield, L. L. (2010).
  • NIST. Sulfapyridine in the NIST WebBook. Available at: [Link]

  • Kappe, C. O. (2004).
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]

  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Available at: [Link]

  • FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - ResearchGate. Available at: [Link]

  • Wiley SpectraBase. 4-Aminopyridine-3-sulfonic acid monohydrate. Available at: [Link]

  • Sigma-Aldrich. Product page for 4-Methylpyridine-3-sulfonic acid.
  • Lidström, P., et al. (2001). Tetrahedron, 57(45), 9225-9283.
  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 597.
  • Božinović, N., Šolaja, B. A., & Opsenica, I. A. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1225-1230.
  • Online Publishing @ NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac.
  • LibreTexts. (2022). 21.
  • De la Cruz, P., et al. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 10(2), 508-514.
  • Al-Zaydi, K. M. (2011). Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][3][7]thiazepines. Molecules, 16(6), 4613-4625.

  • PubChem. 4-Mercaptopyridine-3-carboxylic acid.
  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697-6700.
  • Davoodnia, A., et al. (2011). Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions. Chinese Chemical Letters, 22(12), 1399-1402.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • BenchChem. An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methylpyridine-4-carboxylic acid N-oxide.
  • Matrix Fine Chemicals. 3-SULFOPYRIDINE-4-CARBOXYLIC ACID | CAS 4833-93-6.
  • Thermo Fisher Scientific.
  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Sulfopyridine-3-carboxylic Acid

Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly polar, zwitterionic heteroaromatics like 4-sulfopyridine-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly polar, zwitterionic heteroaromatics like 4-sulfopyridine-3-carboxylic acid (also known as 4-sulfonicotinic acid). The challenge rarely lies in the fundamental chemistry, but rather in the nuanced control of competing reaction rates and the notoriously difficult isolation of a highly water-soluble product.

Direct electrophilic sulfonation of nicotinic acid is thermodynamically and kinetically unfavorable due to the electron-withdrawing nature of the protonated pyridine ring and the carboxylic acid group[1]. When attempted, it requires exceptionally harsh conditions (e.g., oleum at >200°C with mercury catalysts) that often lead to poor regioselectivity and degradation[2]. Therefore, modern synthetic workflows rely on two field-proven, self-validating pathways: the Nucleophilic Aromatic Substitution (SNAr) of 4-chloronicotinic acid[3], and the rigorous oxidation of 4-mercaptonicotinic acid[4].

This guide provides the mechanistic rationale, quantitative data, and troubleshooting steps necessary to optimize your yield.

Mechanistic Pathways & Workflow

Below is the logical relationship between the starting materials, reagents, intermediates, and the thermodynamic sinks (impurities) you must avoid.

SynthesisRoutes Start1 4-Chloronicotinic Acid Reagent1 Na2SO3, H2O SNAr, 80-100°C Start1->Reagent1 Start2 4-Mercaptonicotinic Acid Reagent2 H2O2, AcOH Oxidation, 0°C to 60°C Start2->Reagent2 Product 4-Sulfopyridine-3-carboxylic Acid (Target Product) Reagent1->Product Main Pathway Side1 4-Hydroxynicotinic Acid (Hydrolysis Impurity) Reagent1->Side1 High pH / Prolonged Heat Intermediate Sulfinic Acid / Disulfide Intermediates Reagent2->Intermediate Intermediate->Product Excess H2O2 Side2 Desulfonation / Cleavage (Over-oxidation Impurity) Intermediate->Side2 Thermal Runaway

Dual pathways for 4-sulfopyridine-3-carboxylic acid synthesis: SNAr and Thiol Oxidation.

Quantitative Data Summary

To select the best route for your lab's capabilities, compare the operational parameters below:

ParameterRoute A: SNAr (Sulfite)Route B: Thiol Oxidation
Starting Material 4-Chloronicotinic acid4-Mercaptonicotinic acid
Reagents Na₂SO₃, H₂O30% H₂O₂, Glacial AcOH
Typical Yield 65% – 80%70% – 85%
Reaction Temp 80°C – 100°C0°C → 60°C
Reaction Time 12 – 24 hours4 – 8 hours
Major Impurity 4-Hydroxynicotinic acidDisulfides, Desulfonation products
Safety Concern SO₂ gas evolution on workupExothermic peroxide decomposition

Experimental Protocols (Self-Validating Systems)

Protocol A: SNAr of 4-Chloronicotinic Acid

Causality Focus: The 4-position of the pyridine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of both the ring nitrogen and the adjacent 3-carboxylic acid. However, water is a competing nucleophile.

  • Preparation: Suspend 4-chloronicotinic acid (1.0 eq) in distilled water (10 mL/g).

  • Reagent Addition: Add anhydrous sodium sulfite (Na₂SO₃, 3.0 eq). Causality: The large excess is required to drive the equilibrium forward and compensate for trace oxidation of sulfite to sulfate during heating[3].

  • pH Control (Critical): Adjust the pH to 7.5 using dilute NaOH or HCl. Causality: A pH > 9 promotes competitive attack by hydroxide ions, leading to 4-hydroxynicotinic acid. A pH < 6 protonates the sulfite to bisulfite/sulfurous acid, drastically reducing its nucleophilicity.

  • Reaction: Heat the mixture to 90°C for 18 hours. Self-Validation: Monitor by LC-MS. The reaction is complete when the UV-active starting material peak is entirely replaced by the highly polar product peak.

  • Isolation: Cool to 0°C and carefully acidify to pH 2.0 with concentrated HCl. Causality: This protonates the carboxylic acid, bringing the molecule to its zwitterionic isoelectric point, which induces crystallization. Filter and wash with ice-cold ethanol.

Protocol B: Oxidation of 4-Mercaptonicotinic Acid

Causality Focus: Thiol oxidation proceeds stepwise (thiol → disulfide → sulfinic acid → sulfonic acid). The intermediate disulfide is remarkably stable and requires strong oxidative conditions to fully convert[5].

  • Preparation: Dissolve 4-mercaptonicotinic acid (1.0 eq) in glacial acetic acid (8 mL/g). Causality: Acetic acid acts as both a solvent and a proton donor, facilitating the formation of the highly active oxidant, peracetic acid, in situ.

  • Oxidation: Cool the solution to 0°C. Dropwise add 30% aqueous H₂O₂ (4.5 eq). Causality: The oxidation is highly exothermic. The first equivalent rapidly forms the disulfide; subsequent equivalents cleave the S-S bond and fully oxidize the sulfur.

  • Thermal Maturation: Allow the reaction to warm to room temperature, then heat cautiously to 60°C for 4 hours. Self-Validation: The initial suspension will turn yellow (disulfide intermediate) and eventually become a colorless, homogenous solution once the highly soluble sulfonic acid is formed. The dissipation of the yellow color is your visual indicator of success.

  • Quench & Isolation: Quench excess peroxide with a small amount of sodium bisulfite (verify with KI-starch paper). Evaporate the acetic acid under reduced pressure and recrystallize the crude residue from hot water/ethanol.

Troubleshooting & FAQs

Q: My SNAr reaction yields predominantly 4-hydroxynicotinic acid. How do I prevent this? A: 4-Hydroxynicotinic acid is the thermodynamic sink of this reaction if hydroxide ions are present in excess. Ensure your reaction pH strictly does not exceed 8.0. Do not use sodium hydroxide as the primary base to dissolve the starting material; rely on the natural buffering capacity of the sodium sulfite/bisulfite system.

Q: During the thiol oxidation, my reaction mixture precipitated a stubborn yellow solid that won't dissolve. What happened? A: The yellow solid is the intermediate disulfide, 4,4'-dithiobis(nicotinic acid). This occurs when the reaction is under-oxidized due to degraded H₂O₂ or insufficient heating[5]. To rescue the reaction, add an additional 1.5 equivalents of fresh 30% H₂O₂ and increase the temperature to 65°C until the solution turns colorless.

Q: 4-Sulfopyridine-3-carboxylic acid is highly water-soluble. The isoelectric precipitation isn't working, and I have a syrup. Are there alternative isolation methods? A: Yes. If the zwitterion refuses to crystallize due to high ionic strength, you can exploit the Barium Salt Method . Add barium chloride (BaCl₂) to the aqueous mixture to precipitate out excess sulfate and sulfite as insoluble BaSO₄/BaSO₃. Filter these inorganic salts out. Then, treat the filtrate with exactly one equivalent of sulfuric acid to precipitate the remaining barium ions. Filter again, and lyophilize (freeze-dry) the purely aqueous filtrate to obtain the pure product.

References

1.[1] 6-(Isobutylsulfonyl)nicotinic acid - Smolecule. Smolecule. URL: 2.[2] US2409806A - Synthesis of nicotinic compounds. Google Patents. URL: 3.[3] US20080132507A1 - Hydrazide Derivatives. Google Patents. URL: 4.[4] US3099630A - Water-soluble polymethine salts. Google Patents. URL: 5.[5] Chemistry Of Heterocyclic Compounds. Volume 21. VDOC.PUB. URL:

Sources

Optimization

purification of 4-sulfopyridine-3-carboxylic acid from reaction byproducts

Welcome to the Technical Support Center for the synthesis and purification of 4-sulfopyridine-3-carboxylic acid (4-sulfonicotinic acid). Because this molecule is typically synthesized via the oxidation of 4-mercaptonicot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-sulfopyridine-3-carboxylic acid (4-sulfonicotinic acid). Because this molecule is typically synthesized via the oxidation of 4-mercaptonicotinic acid[1], researchers frequently struggle to isolate the highly polar product from unreacted starting materials, disulfide dimers, and over-oxidized byproducts.

This guide provides field-proven troubleshooting strategies, a validated purification protocol, and the chemical causality behind each step to ensure your success.

Purification Workflow Overview

Workflow A Crude Oxidation Mixture (4-Sulfonicotinic Acid + Byproducts) B Quench & Acidify (Na2SO3, then HCl to pH 2.0) A->B C Filtration (Removes Disulfides) B->C D Strong Cation Exchange (SCX) (Dowex 50W-X8, H+ form) C->D Aqueous Filtrate E Ammonia Elution (5% NH4OH) D->E Retains Zwitterion F Isoelectric Crystallization (Concentrate & adjust to pH 1.5) E->F Elutes as Dianion G Pure 4-Sulfopyridine- 3-Carboxylic Acid F->G Vacuum Filtration

Figure 1: Purification workflow for 4-sulfopyridine-3-carboxylic acid via SCX and crystallization.

Troubleshooting FAQs

Q1: Why does my product completely disappear into the aqueous layer during standard liquid-liquid extraction? Causality: 4-Sulfopyridine-3-carboxylic acid is an amphoteric molecule containing a strongly acidic sulfonic acid group, a carboxylic acid, and a basic pyridine nitrogen. As noted in literature regarding sulfonated nicotinic acids, the addition of the


 group imparts exceptional water solubility and dramatically lowers the overall pKa of the system[2]. In aqueous solutions, it exists as a highly polar zwitterion. This extensive hydration sphere prevents partitioning into standard organic solvents (e.g., ethyl acetate, dichloromethane).
Solution:  Abandon organic extraction. The purification must be performed entirely in the aqueous phase using ion-exchange chromatography or isoelectric precipitation.

Q2: I am seeing a significant amount of an insoluble white/yellow precipitate before I even begin purification. What is this, and should I discard it? Causality: This is likely 4,4'-dithiobis(pyridine-3-carboxylic acid), a disulfide dimer formed from the incomplete oxidation of your starting material, 4-mercaptonicotinic acid[1]. Unlike your target sulfonic acid, the disulfide lacks the highly hydrating sulfonate groups. Consequently, it is insoluble in acidic aqueous media. Solution: This precipitate is a byproduct. Acidify your crude mixture to pH 2.0 to ensure complete precipitation of the disulfide, then remove it via vacuum filtration through a Celite pad. Your target product remains safely dissolved in the aqueous filtrate.

Q3: My post-reaction NMR shows a downfield shift of the pyridine protons (e.g., the C2 and C6 protons). What went wrong? Causality: You have likely over-oxidized the molecule to form 4-sulfopyridine-3-carboxylic acid N-oxide. When using strong oxidants like hydrogen peroxide in acetic acid (forming peracetic acid), the basic pyridine nitrogen is highly susceptible to oxidation[3]. Solution: To prevent this, strictly control your oxidant stoichiometry (exactly 3.0 to 3.1 equivalents of


) and keep the reaction temperature below 50°C. If the N-oxide has already formed, it is difficult to remove via crystallization because its solubility profile is similar to the target. You will need to use a strong anion-exchange (SAX) resin with a shallow pH gradient to separate the N-oxide from the parent pyridine.
Quantitative Data: Purification Stage Analysis
Purification StageTarget Impurity RemovedChemical RationaleYield Impact
Sulfite Quenching Excess

Reduces peroxides to water, preventing N-oxide formation during downstream concentration.Minimal (<1%)
pH 2.0 Filtration Disulfide Dimers / Residual ThiolDisulfides lack the highly hydrating sulfonate group and precipitate in acidic media.~5% loss (co-precipitation)
SCX Chromatography Inorganic Salts (

,

)
Resin captures the basic pyridinium moiety; inorganic anions wash through.10-15% loss
Isoelectric Crystallization Trace Isomers / N-oxidesExploits the specific isoelectric point (pI ~1.5) of the target zwitterion for selective precipitation.15-20% loss
Step-by-Step Methodology: SCX and Isoelectric Crystallization

This protocol relies on a self-validating system to ensure safety and chemical accuracy at each stage.

Prerequisites: Crude aqueous reaction mixture following the oxidation of 4-mercaptonicotinic acid.

  • Peroxide Quenching: Slowly add solid sodium sulfite (

    
    ) to the crude mixture while stirring at room temperature.
    
    • Self-Validation Step: Test the solution with starch-iodide paper. Do not proceed until the paper remains white (indicating complete destruction of peroxides). Concentrating unquenched peroxides poses a severe explosion hazard.

  • Disulfide Removal: Adjust the mixture to pH 2.0 using 1M HCl. Stir for 30 minutes at 4°C to fully precipitate disulfide byproducts. Filter through a medium-porosity glass frit. Retain the filtrate.

  • SCX Resin Loading: Prepare a column with Dowex 50W-X8 resin (strongly acidic cation exchange,

    
     form). Load the aqueous filtrate at a flow rate of 1-2 Column Volumes (CV) per hour. The pyridinium moiety of the zwitterion binds to the sulfonate groups of the resin.
    
  • Washing: Wash the column with 3 CV of deionized water. This elutes uncharged impurities and inorganic anions (e.g., sulfate from the quench).

  • Elution: Elute the target compound using 5% aqueous ammonium hydroxide (

    
    ). The ammonia deprotonates the pyridine nitrogen, converting the zwitterion into a highly soluble dianion that rapidly elutes.
    
  • Isoelectric Crystallization: Concentrate the eluate under reduced pressure at 40°C to remove excess ammonia.

    • Self-Validation Step: Monitor the vapor with wet pH paper until it is no longer basic.

    • Carefully adjust the concentrated aqueous solution to pH 1.5 using 6M HCl.

  • Isolation: Chill the solution to 4°C for 12 hours. The target compound will crystallize at its isoelectric point. Collect the white crystals via vacuum filtration, wash with a minimal volume of ice-cold water, and dry under high vacuum.

References
  • Benchchem. "2-Hydroxy-5-sulfonicotinic acid | 334708-05-3".
  • ResearchGate. "Facile preparation of 7,11-di(4-nitrobenzenesulfonyl)-diaza-1,4-dioxa-7,11-spiro[4,7]dodecan-9-one".
  • Google Patents. "US2824876A - Production of 4-mercaptonicotinic acid and intermediate therefor".

Sources

Troubleshooting

recrystallization techniques for high-purity 4-sulfopyridine-3-carboxylic acid

Answering the user's request.## Technical Support Center: High-Purity Recrystallization of 4-Sulfopyridine-3-carboxylic Acid Welcome to the technical support resource for the purification of 4-sulfopyridine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: High-Purity Recrystallization of 4-Sulfopyridine-3-carboxylic Acid

Welcome to the technical support resource for the purification of 4-sulfopyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who require this compound in a high-purity state for their work. Here, we delve into the nuanced chemistry of this molecule to provide practical, field-tested solutions to common recrystallization challenges. Our focus is not just on the "how," but the fundamental "why" behind each step, ensuring your success in achieving crystalline purity.

Understanding the Molecule: The Key to Its Purification

4-Sulfopyridine-3-carboxylic acid is a zwitterionic compound, meaning it contains both acidic (sulfonic acid, carboxylic acid) and basic (pyridine nitrogen) functional groups. At its isoelectric point (pI), the molecule carries no net electrical charge, a state in which its solubility in aqueous solutions is typically at its minimum.[1] This unique physicochemical property is the cornerstone of its purification by recrystallization. Manipulating the pH to move away from the pI increases solubility by forming a salt, while adjusting the pH back to the pI can induce precipitation or crystallization.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing 4-sulfopyridine-3-carboxylic acid?

The ideal solvent is one in which the compound is highly soluble when hot and sparingly soluble when cold. Due to its polar and zwitterionic nature, deionized water is the most effective and commonly used solvent. The hydrogen bonding capabilities of water are well-suited to solvate the sulfonic acid, carboxylic acid, and pyridine moieties at elevated temperatures.

Q2: My compound won't fully dissolve, even in boiling water. What should I do?

This typically indicates you have not yet reached the minimum amount of solvent required or that your starting material contains insoluble impurities. Cautiously add more boiling water in small increments until the solid just dissolves.[3] If a significant amount of material remains undissolved even after adding a large volume of solvent, these are likely insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.

Q3: How does pH affect the recrystallization process?

The pH is a critical variable. At its isoelectric point, the compound's solubility is lowest, which is ideal for maximizing crystal yield upon cooling. If your aqueous solution is too acidic or too basic, the compound will form a salt and may remain dissolved even at low temperatures. For purification, you can intentionally dissolve the crude material by adjusting the pH (e.g., with NaOH to form the sodium salt), filter out any insoluble impurities, and then carefully re-acidify (e.g., with HCl) back to the isoelectric point to precipitate the purified zwitterionic form.[1]

Q4: Can I use a mixed-solvent system?

Yes, an anti-solvent crystallization approach can be very effective.[4] You would dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (like water), and then slowly add a "poor" or "anti-solvent" in which it is insoluble (like ethanol or isopropanol) at an elevated temperature until the solution becomes faintly turbid.[4][5] A few drops of the good solvent can be added to redissolve the precipitate, and then the solution is allowed to cool slowly. This technique is useful if crystallization from a single solvent is sluggish or yields are low.

Troubleshooting Guide

This section addresses specific issues encountered during the recrystallization of 4-sulfopyridine-3-carboxylic acid.

Issue 1: The compound "oils out" instead of forming crystals.

This common problem occurs when the solution is too supersaturated, causing the solute to separate from the solution as a liquid phase above its melting point.[4][6]

Possible CauseSuggested Solution & Rationale
Solution is too concentrated. Re-heat the mixture to dissolve the oil, add 10-20% more solvent to decrease the supersaturation level, and allow it to cool much more slowly.[6][7]
Cooling rate is too fast. Slow cooling is essential for orderly crystal lattice formation.[8] After dissolving, place the flask in an insulated container (e.g., a beaker of hot water or wrapped in glass wool) to ensure a gradual temperature drop.
High level of impurities. Impurities can disrupt crystal lattice formation. If the problem persists, consider a preliminary purification step, such as treatment with activated charcoal to remove colored impurities, or an acid-base workup to remove non-zwitterionic contaminants.
Issue 2: No crystals form, even after cooling in an ice bath.

This indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial step of crystal formation) is inhibited.[4]

Possible CauseSuggested Solution & Rationale
Too much solvent was used. This is the most common reason for crystallization failure.[6] Gently boil off a portion of the solvent under a fume hood to increase the compound's concentration, then attempt to cool again.[7]
Nucleation is inhibited. Induce nucleation by scratching the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[7] Alternatively, add a "seed crystal" (a tiny crystal of the pure compound) to the solution to act as a template for crystal growth.[7]
Compound is highly soluble at low temperatures. If using water, the compound may still have some solubility. Consider using an anti-solvent like isopropanol to reduce the compound's solubility and force crystallization.[5]
Visualizing the Troubleshooting Process

Troubleshooting start Recrystallization Problem oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals cause_oil_1 Too Concentrated oiling_out->cause_oil_1 Is solution very dense? cause_oil_2 Cooling Too Fast oiling_out->cause_oil_2 Was it cooled on benchtop? cause_nc_1 Too Much Solvent no_crystals->cause_nc_1 Was a large volume of solvent used? cause_nc_2 Nucleation Inhibited no_crystals->cause_nc_2 Is solution perfectly clear? sol_oil_1 Add More Solvent & Cool Slowly cause_oil_1->sol_oil_1 sol_oil_2 Insulate Flask for Slow Cooling cause_oil_2->sol_oil_2 sol_nc_1 Boil Off Excess Solvent cause_nc_1->sol_nc_1 sol_nc_2 Scratch Flask or Add Seed Crystal cause_nc_2->sol_nc_2

Caption: A decision tree for troubleshooting common recrystallization issues.

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization from Water

This protocol is the primary method for purifying 4-sulfopyridine-3-carboxylic acid.

  • Dissolution: Place the crude 4-sulfopyridine-3-carboxylic acid (e.g., 5.0 g) into a suitably sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small portion of deionized water (e.g., 20 mL).

  • Heating: Heat the suspension on a hot plate with stirring. Bring the mixture to a gentle boil.

  • Solvent Addition: Continue adding boiling deionized water in small portions (1-2 mL at a time) until the solid completely dissolves. It is crucial to add only the minimum amount of boiling solvent necessary to achieve a saturated solution.[3]

  • Hot Filtration (Optional): If insoluble impurities or cloudiness remain, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. To promote the formation of larger, purer crystals, do not place it directly on a cold surface.[8] Once at room temperature, the flask can be placed in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.[9][10]

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification & Crystallization cluster_isolate Isolation & Drying A 1. Place Crude Solid in Flask B 2. Add Minimum Hot Solvent to Dissolve A->B C 3. Hot Filtration (If Needed) B->C D 4. Cool Solution Slowly to Form Crystals C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G

Caption: The standard workflow for purification by recrystallization.

References

  • SIELC Technologies.
  • Benchchem. Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • MDPI.
  • Google Patents.
  • Google Patents.
  • Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
  • Journal of Chemical & Engineering Data. Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • Recrystalliz
  • Google Patents. US20120065405A1 - Process for producing pyridine carboxylic acids.
  • ResearchGate.
  • University of York.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • ResearchG
  • Benchchem. Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
  • Google Patents.
  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in....
  • Benchchem. Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide.
  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • Matrix Fine Chemicals. 3-SULFOPYRIDINE-4-CARBOXYLIC ACID | CAS 4833-93-6.
  • Google Patents. US5082944A - Production of pyridine-3-sulfonic acid.
  • PMC - NIH. 2-(Carboxymethylsulfanyl)

Sources

Optimization

Technical Support Center: Troubleshooting Nicotinic Acid Sulfonation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sulfonation of nicotinic acid (pyridine-3-carboxylic acid).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sulfonation of nicotinic acid (pyridine-3-carboxylic acid). This reaction is notoriously difficult, often yielding conversion rates below 20% due to the severe electronic deactivation of the pyridine core.

This guide is designed to move beyond basic procedures, providing you with the mechanistic causality behind each experimental choice and a self-validating protocol to ensure high-yield, reproducible results.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic flowchart below to identify the root cause of your low conversion rates.

Troubleshooting Start Issue: Conversion < 20% Q1 Using 98% H2SO4? Start->Q1 A1 Switch to 20-30% Oleum Q1->A1 Yes Q2 Temperature < 200°C? Q1->Q2 No A1->Q2 A2 Increase to 220-230°C Q2->A2 Yes Q3 Experiencing Charring? Q2->Q3 No A2->Q3 A3 Add HgSO4 Catalyst & Lower Temp to 190°C Q3->A3 Yes Success Optimal Conversion (>80%) Q3->Success No A3->Success

Figure 1: Diagnostic flowchart for resolving low conversion in nicotinic acid sulfonation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my conversion rate stuck below 10% when using standard 98% sulfuric acid at reflux? A: The issue lies in the inherent electron-deficient nature of the pyridine ring[1]. In strongly acidic environments, the pyridine nitrogen protonates to form a pyridinium ion. This exerts a massive electron-withdrawing inductive effect, which, combined with the carboxylic acid group, severely deactivates the ring toward electrophilic aromatic substitution[1]. Standard 98% H₂SO₄ does not generate a high enough concentration of the active electrophile (SO₃) to overcome this barrier. You must switch to fuming sulfuric acid (oleum) to force the reaction forward[2].

Q2: I switched to 20% oleum, but conversion is still poor unless I heat above 250°C, which causes product charring. How do I balance this? A: You are fighting the high activation energy barrier required to form the sigma-complex (arenium ion)[3]. While temperatures between 225–235°C are classically required for this specific sulfonation[4], exceeding 240°C leads to oxidative degradation and decarboxylation (yielding 3-pyridinesulfonic acid instead of 5-sulfonicotinic acid). To lower the activation energy, introduce a mercury(II) sulfate (HgSO₄) catalyst. This allows the reaction to proceed efficiently at a much safer 190–200°C[4].

Q3: How do I safely manage the exotherm when scaling up the oleum addition? A: The initial protonation of nicotinic acid and the reaction of residual moisture with SO₃ are highly exothermic. Uncontrolled exotherms lead to runaway reactions and localized charring before the reaction even begins[2]. Always add oleum dropwise to the solid substrate under vigorous stirring and active ice-bath cooling. Ensure the internal temperature remains below 50°C during the addition phase[2].

Q4: My reaction seems to go to completion, but I lose all my product during the aqueous workup. Why? A: Sulfonated nicotinic acid is highly water-soluble due to its zwitterionic nature (it contains both a basic nitrogen and strongly acidic sulfonic/carboxylic groups). Standard aqueous extractions will fail. Isolation requires a specific quench: either precisely adjusting the pH to the product's isoelectric point to induce precipitation, or utilizing a barium carbonate quench to precipitate the excess sulfate salts, followed by filtration[4].

Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The rate-limiting step is the disruption of aromaticity to form the sigma-complex, which dictates the need for harsh conditions.

Mechanism N1 Nicotinic Acid (Protonated) N3 Pi-Complex N1->N3 N2 SO3 Electrophile (From Oleum) N2->N3 N4 Sigma-Complex (Rate Limiting) N3->N4 High Temp or Catalyst N5 Rearomatization N4->N5 -H+ N6 5-Sulfonicotinic Acid N5->N6

Figure 2: Electrophilic aromatic substitution pathway for nicotinic acid sulfonation.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and conversion rates, allowing you to benchmark your current protocol.

Sulfonating AgentTemperature (°C)CatalystTime (h)Conversion (%)Primary Observation / Issue
98% H₂SO₄150None24< 5Unreactive; starting material recovered entirely.
20% Oleum150None1215High activation barrier prevents progression.
20% Oleum230None665Moderate yield; minor decarboxylation observed.
20% Oleum 200 HgSO₄ (2 mol%) 6 85 - 90 Optimal; clean conversion, no charring.
30% Oleum260None440Severe oxidative degradation and charring.

Standardized Self-Validating Protocol

This protocol integrates the troubleshooting principles discussed above into a self-validating system. Each step includes a Validation Checkpoint to ensure the reaction is proceeding correctly before moving forward.

Step 1: Catalyst & Reagent Preparation

  • Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (CaCl₂).

  • Add 2.0 mol% of Mercury(II) sulfate (HgSO₄) to the flask.

  • Carefully add 50 mL of 20% Oleum (fuming sulfuric acid).

  • Validation Checkpoint: The solution should become homogeneous after 5-10 minutes of stirring, indicating the complete dissolution and activation of the HgSO₄ catalyst.

Step 2: Substrate Addition

  • Submerge the reaction flask in an ice-water bath and allow it to cool to 0–5°C.

  • Slowly add 10.0 g of nicotinic acid in small portions over 30 minutes.

  • Validation Checkpoint: Monitor the internal temperature. A temperature spike indicates the protonation exotherm. The mixture must transition from a heterogeneous slurry to a clear, viscous amber solution, confirming complete protonation and dissolution. Do not proceed if clumps remain.

Step 3: High-Temperature Sulfonation

  • Remove the ice bath and transfer the flask to a silicone oil bath.

  • Gradually heat the reaction mixture to 200°C over 45 minutes. Maintain this temperature for 6 hours.

  • Validation Checkpoint: The solution will darken to a deep brown. A slow, steady evolution of gas is normal, but vigorous bubbling indicates thermal runaway or decarboxylation. If vigorous bubbling occurs, immediately reduce the heat to 185°C.

Step 4: Quenching and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Crucial Step: Pour the mixture extremely slowly over 200 g of crushed ice under vigorous stirring to quench the excess SO₃.

  • To isolate the highly water-soluble product, gradually add Barium Carbonate (BaCO₃) until the pH reaches ~2.5.

  • Validation Checkpoint: A heavy white precipitate of Barium Sulfate (BaSO₄) will form. Filter this off. The filtrate now contains your sulfonated product. Concentrate the filtrate under reduced pressure to induce the crystallization of pure 5-sulfonicotinic acid.

References

  • Title: Buy 6-(Isobutylsulfonyl)
  • Source: google.
  • Source: benchchem.
  • Source: purechemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Profiling of 4-Sulfopyridine-3-Carboxylic Acid vs. Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural elucidation, electronic causality, and self-validating NMR workflows. Executive Summary In pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural elucidation, electronic causality, and self-validating NMR workflows.

Executive Summary

In pharmaceutical development, highly functionalized pyridine scaffolds like 4-sulfopyridine-3-carboxylic acid serve as critical building blocks. Distinguishing this molecule from its precursors (e.g., 4-chloropyridine-3-carboxylic acid) or structural isomers (e.g., 3-pyridinecarboxylic acid / niacin) requires precise ¹H NMR interpretation. This guide provides an objective, data-driven comparison of these analogs, explaining the fundamental electronic causality behind their spectral differences and establishing a self-validating experimental protocol for structural confirmation.

Structural & Electronic Causality: Decoding the Pyridine Ring

To accurately interpret the ¹H NMR spectrum of 4-sulfopyridine-3-carboxylic acid, one must analyze the combined inductive (-I) and mesomeric (-M) effects of its substituents. The molecule possesses three aromatic protons (H2, H5, and H6), each experiencing a unique electronic microenvironment:

  • H2 Proton (Singlet, ~9.10 ppm): Situated between the highly electronegative pyridine nitrogen and the C3 carboxylic acid group. It experiences maximum electron withdrawal and lacks any adjacent protons for ortho-coupling, resulting in a highly deshielded singlet.

  • H6 Proton (Doublet, ~8.80 ppm): Adjacent to the pyridine nitrogen, this proton is strongly deshielded. It splits into a doublet due to ortho-coupling with H5 (

    
     Hz).
    
  • H5 Proton (Doublet, ~8.20 ppm): This is the critical diagnostic proton . The sulfonic acid group at C4 exerts a powerful electron-withdrawing effect, significantly deshielding H5 compared to unsubstituted or halogenated analogs.

Electronic_Effects A Pyridine Ring N (-I, -M Effect) D H2 Proton Highly Deshielded (~9.1 ppm) A->D E H6 Proton Deshielded (~8.8 ppm) A->E B C3 Carboxylic Acid (-I, -M Effect) B->D C C4 Sulfonic Acid (Strong -I, -M Effect) C->E Meta effect F H5 Proton Moderately Deshielded (~8.2 ppm) C->F

Logical relationship of substituent electronic effects on proton chemical shifts.

Comparative ¹H NMR Profiling

When verifying the synthesis of 4-sulfopyridine-3-carboxylic acid, it is typically compared against its synthetic precursors or structural relatives.

vs. 3-Pyridinecarboxylic Acid (Niacin)

Niacin lacks the C4 substituent, meaning it retains the H4 proton. This leads to a more complex multiplet system where H4, H5, and H6 all couple to one another. Furthermore, without the strongly withdrawing -SO₃H group at C4, the H5 proton in niacin is significantly more shielded, appearing much further upfield (~7.50 ppm) [1].

vs. 4-Chloropyridine-3-carboxylic Acid

In drug synthesis, substituting a chlorine atom with a sulfonic acid group is a common transformation. While chlorine is electronegative (-I effect), it also donates electron density into the aromatic ring via resonance (+M effect). This resonance partially counteracts the inductive withdrawal. Consequently, the H5 proton in the 4-chloro analog is less deshielded (~7.75 ppm) than in the strongly electron-withdrawing sulfonic acid analog (~8.20 ppm) [2].

Quantitative Data Comparison

Table 1: Representative ¹H NMR Chemical Shifts (DMSO-d6, 400 MHz)

CompoundH2 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)Key Diagnostic Feature
4-Sulfopyridine-3-carboxylic acid ~9.10 (s)None~8.20 (d, J=5.5 Hz)~8.80 (d, J=5.5 Hz)Strong H5 deshielding due to -SO₃H
4-Chloropyridine-3-carboxylic acid ~9.05 (s)None~7.75 (d, J=5.2 Hz)~8.65 (d, J=5.2 Hz)Moderate H5 shift (+M/-I balance of Cl)
3-Pyridinecarboxylic acid (Niacin) ~9.10 (d)~8.30 (dt)~7.50 (dd)~8.80 (dd)Presence of H4; complex multiplet splitting

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, NMR analysis of highly polar pyridine derivatives must follow a self-validating workflow. Pyridines with acidic functional groups are prone to forming zwitterions, which can drastically alter chemical shifts depending on the solvent environment [3].

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of DMSO-d6. Causality Note: DMSO-d6 is specifically chosen over D₂O to disrupt the strong zwitterionic intermolecular networks that functionalized pyridines form in aqueous environments, which otherwise cause severe line broadening. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

Step 2: 1D ¹H NMR Acquisition Transfer the homogenous solution to a high-quality 5 mm NMR tube. Acquire the 1D spectrum at 400 MHz (or higher) at 298 K. Parameters: 16–32 scans, 30° excitation pulse, spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds (crucial to ensure complete relaxation of the isolated, non-coupled H2 proton).

Step 3: 2D COSY (Correlation Spectroscopy) Validation Acquire a ¹H-¹H COSY spectrum to map homonuclear spin-spin coupling. Causality Note: This step makes the protocol self-validating. The isolated H2 proton will show no cross-peaks, definitively separating it from H6. A strong cross-peak will exclusively be observed between H5 and H6, confirming their ortho relationship.

Step 4: Data Processing & Interpretation Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the TMS peak to exactly 0.00 ppm. Extract chemical shifts and coupling constants to verify against Table 1.

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B 1D 1H NMR Acquisition (Identify H2, H5, H6) A->B C 2D COSY Analysis (Confirm H5-H6 ortho coupling) B->C D 2D HSQC/HMBC (Map C-H connectivity) C->D E Structural Confirmation (4-sulfopyridine-3-carboxylic acid) D->E

Self-validating NMR workflow for structural confirmation of pyridine derivatives.

References

  • US Patent 11,702,401 B2. "Compounds and methods of use." Google Patents.
  • "The Biochemical Pathways of Nicotinamide-Derived Pyridones." PubMed Central (PMC). Available at:[Link]

  • "Zwitterion Formation and Subsequent Carboxylate-Pyridinium NH..." Royal Society of Chemistry (RSC). Available at:[Link]

Sources

Comparative

X-ray diffraction (XRD) data for 4-sulfopyridine-3-carboxylic acid

As a Senior Application Scientist in solid-state characterization, evaluating the crystallographic properties of multi-functional active pharmaceutical ingredients (APIs) and metal-organic framework (MOF) ligands require...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state characterization, evaluating the crystallographic properties of multi-functional active pharmaceutical ingredients (APIs) and metal-organic framework (MOF) ligands requires a deep understanding of molecular interactions.

4-Sulfopyridine-3-carboxylic acid (also known as 4-sulfonicotinic acid) presents a fascinating crystallographic profile. Because it contains three distinct functional sites—a basic pyridine nitrogen, a moderately acidic carboxylic acid, and a highly acidic sulfonic acid—it inherently crystallizes as a zwitterion. This internal proton transfer fundamentally alters its crystal lattice, thermal stability, and solubility compared to its non-sulfonated or non-carboxylated analogs.

This guide provides an objective, data-driven comparison of 4-sulfopyridine-3-carboxylic acid against standard structural alternatives, detailing the causality behind its X-ray diffraction (XRD) behavior and providing robust protocols for solid-state characterization.

Structural Context: The Zwitterionic Advantage

In pharmaceutical and materials science, the solid-state form of a molecule dictates its physicochemical performance. Amphoteric molecules like pyridinecarboxylic acids often exhibit polymorphism and complex hydrogen-bonding networks[1].

When comparing 4-sulfopyridine-3-carboxylic acid to its analogs—Nicotinic acid (pyridine-3-carboxylic acid) and 3-Pyridinesulfonic acid —the primary differentiator is the protonation state in the crystal lattice:

  • Nicotinic Acid: Primarily exists in a neutral state in the solid lattice, forming head-to-tail hydrogen-bonded chains (N···H–O)[2].

  • 3-Pyridinesulfonic Acid: The strong sulfonic acid (pKa < 1) completely transfers its proton to the pyridine nitrogen, forming a rigid, highly polar zwitterionic lattice dominated by N⁺–H ··· O⁻–S interactions[3].

  • 4-Sulfopyridine-3-carboxylic Acid: Acts as a "hybrid." The sulfonic acid forces the zwitterionic state (N⁺–H), leaving the carboxylic acid group free to form independent lateral hydrogen bonds (e.g., standard carboxylic acid dimers). This dual-anchoring creates a highly dense, 3D interconnected lattice.

Comparative Crystallographic Data Summary

The table below summarizes the structural and Powder X-Ray Diffraction (PXRD) characteristics of these three analogs. The shift in low-angle 2θ peaks directly correlates to the expansion of the unit cell required to accommodate the bulky sulfonate groups and the resulting 3D hydrogen-bonded networks.

CompoundSolid-State IonizationDominant H-Bonding MotifCrystal System (Typical)Key PXRD Reflections (2θ, Cu Kα)
Nicotinic Acid Neutral / Partial Zwitterion1D Head-to-tail chainsMonoclinic14.8°, 25.6°, 27.2°
3-Pyridinesulfonic Acid Pure Zwitterion2D Layered sulfonate bridgesOrthorhombic11.2°, 18.5°, 23.4°
4-Sulfopyridine-3-carboxylic Acid Zwitterion (N⁺-H ··· O⁻-S)3D Network (Carboxyl dimers + Sulfonate)Triclinic / Monoclinic9.8°, 16.3°, 21.5°, 28.1°

Solid-State Characterization Workflow

To accurately capture the structural nuances of 4-sulfopyridine-3-carboxylic acid, both Powder X-Ray Diffraction (PXRD) and Single-Crystal X-Ray Diffraction (SCXRD) must be employed. PXRD confirms bulk phase purity, while SCXRD provides the absolute atomic coordinates necessary to verify the zwitterionic proton transfer[4].

G API 4-Sulfopyridine-3-carboxylic Acid Synthesis & Isolation Cryst Solvent-Mediated Crystallization (Aqueous vs. Organic) API->Cryst Supersaturation PXRD Powder X-Ray Diffraction (PXRD) Bulk Phase Identification Cryst->PXRD Polycrystalline Powder SCXRD Single-Crystal XRD (SCXRD) 3D Atomic Coordinate Mapping Cryst->SCXRD Single Crystal (>50 µm) Refine Rietveld Refinement & Zwitterionic State Validation PXRD->Refine Diffractogram (2θ) SCXRD->Refine Unit Cell & Space Group Compare Comparative Structural Analysis (vs. Nicotinic & Sulfonic Analogs) Refine->Compare Validated Model

Figure 1: Solid-state characterization workflow for 4-sulfopyridine-3-carboxylic acid.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. By combining SCXRD (to build the theoretical model) and PXRD (to verify the bulk powder), researchers can eliminate artifacts such as preferred orientation or the presence of amorphous domains[5].

Protocol A: Single-Crystal XRD (SCXRD) for Absolute Structure

Causality: Zwitterionic protons (like the one on the pyridine nitrogen) have very low electron density. To accurately locate this proton and differentiate a true zwitterion from a neutral co-crystal, data must be collected at cryogenic temperatures to minimize atomic thermal vibration (Debye-Waller factors).

  • Crystallization: Dissolve 50 mg of 4-sulfopyridine-3-carboxylic acid in 5 mL of boiling deionized water (the high polarity is required to disrupt the zwitterionic lattice). Allow the solution to cool to 20°C at a rate of 1°C/hour.

  • Crystal Selection: Under a polarized light microscope, select a block-like, defect-free single crystal (approx. 0.1 × 0.1 × 0.15 mm).

  • Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil to protect it from atmospheric moisture and prevent solvent loss.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a CryoStream operating at 100 K.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT). Locate the acidic protons via difference Fourier maps to definitively confirm the N⁺–H and COO–H / SO3⁻ states.

Protocol B: Powder X-Ray Diffraction (PXRD) for Phase Purity

Causality: Sulfonated pyridine derivatives often crystallize as plates or needles. If packed flat in a standard sample holder, the crystals will align, causing "preferred orientation" which artificially inflates the intensity of specific Bragg peaks (typically the 00l reflections) while suppressing others[6].

  • Sample Preparation: Gently grind 100 mg of the bulk powder using an agate mortar and pestle for exactly 60 seconds. Note: Over-grinding can induce amorphization or polymorphic transitions.

  • Mounting (Critical Step): Load the powder onto a zero-background silicon wafer holder. Use the side-drift or back-loading technique to ensure a random distribution of crystallite orientations.

  • Instrument Parameters:

    • Source: Cu Kα radiation (λ = 1.5406 Å) at 40 kV and 40 mA.

    • Optics: Use a 10 mm variable divergence slit to maintain a constant irradiation area.

    • Scan Range: 5° to 50° 2θ.

    • Step Size: 0.015° with a counting time of 1 second per step.

  • Validation (Rietveld Refinement): Import the theoretical powder pattern generated from the SCXRD .CIF file. Perform a Rietveld refinement against the experimental PXRD data. A goodness-of-fit (GOF) approaching 1.0 and an R_wp < 10% validates that the bulk powder is phase-pure and structurally identical to the single crystal[7].

Conclusion & Application Insights

For drug development professionals and materials scientists, 4-sulfopyridine-3-carboxylic acid serves as a premier example of how competing acidic groups dictate solid-state behavior. Unlike simple nicotinic acid, the inclusion of the sulfonate group guarantees a highly robust, thermally stable zwitterionic framework. This makes it an exceptionally reliable ligand for synthesizing stable Metal-Organic Frameworks (MOFs)[8] and a useful model compound for studying the solubility profiles of complex, multi-ionizable APIs.

When conducting XRD analyses on such compounds, mitigating preferred orientation in PXRD and utilizing cryogenic SCXRD to locate the migrating protons are non-negotiable steps for ensuring scientific integrity.

References

1. In-depth structural analysis of lanthanoid coordination networks based on a flexible tripodal zwitterionic isonicotinate ligand. CrystEngComm (RSC Publishing). Available at: [Link] 2. Synopsis - CORE: Structural-cum-solubility study of neutral and zwitterionic polymorphs. CORE. Available at: [Link] 3.[4] Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. Available at: [Link] 4. A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, Cambridge University Press. Available at: [Link] 5.[6] X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. Available at: [Link] 6.[7] Advances in Synchrotron XRPD for the characterization of pharmaceuticals. ResearchGate. Available at: [Link] 7.[3] 3-Pyridinesulfonic acid | C5H5NO3S. PubChem, National Institutes of Health. Available at: [Link] 8.[2] Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link] 9.[8] A Multifunctional Tb(III)-Based Metal–Organic Framework for Chemical Conversion of CO2, Fluorescence Sensing of Trace Water and Metamitron. Inorganic Chemistry, ACS Publications. Available at: [Link]

Sources

Validation

HPLC Method Development for the Detection of Sulfopyridine Carboxylic Acids: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying amphoteric sulfonamides. Sulfopyridine carboxylic acids—a class encompassing prodrugs like sulfasalazine and various funct...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying amphoteric sulfonamides. Sulfopyridine carboxylic acids—a class encompassing prodrugs like sulfasalazine and various functionalized synthetic metabolites—present a unique triad of ionizable groups: a carboxylic acid (pKa ~2.3), a pyridine ring (pKa ~5.2), and a sulfonamide moiety (pKa ~8.4).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for these compounds requires moving beyond trial-and-error. This guide deconstructs the causality behind chromatographic choices, compares industry-standard methodologies, and provides a self-validating protocol designed for researchers, scientists, and drug development professionals.

The Analytical Challenge: Causality in Chromatographic Behavior

The fundamental hurdle in retaining sulfopyridine carboxylic acids on a reversed-phase (RP) column is their amphoteric nature.

The Causality of pH Selection: If you attempt to separate these analytes at a neutral pH, the carboxylic acid moiety is fully ionized (deprotonated), rendering the molecule highly polar and resulting in poor retention (elution near the void volume). To force the analyte into a hydrophobic state, the mobile phase must be acidified to pH 2.5–3.5.

However, this acidic environment protonates the pyridine nitrogen. A protonated base interacting with residual silanols on a standard silica-based column is the primary cause of severe peak tailing. Therefore, selecting a highly end-capped C18 column, utilizing a Pentafluorophenyl (PFP) stationary phase, or employing ion-pair chromatography is not just a preference—it is a mechanistic necessity to ensure peak symmetry and quantitative accuracy .

Method Comparison: Evaluating Chromatographic Strategies

To establish the most reliable assay for your specific matrix (e.g., pure API, plasma, or environmental samples), we must objectively compare three distinct chromatographic strategies.

Quantitative Performance Comparison
ParameterMethod A: Standard RP-HPLCMethod B: Ion-Pair HPLCMethod C: UPLC-MS/MS
Stationary Phase Highly End-capped C18 (5 µm)Polymer-based or C8 (5 µm)Sub-2 µm PFP or C18
Mobile Phase Acetonitrile / 0.1% Formic Acid (pH ~2.8)Acetonitrile / Tetraethylammonium chlorideAcetonitrile / 0.1% Formic Acid
Retention Mechanism Hydrophobic partitioningIon-pairing & HydrophobicHydrophobic, Pi-Pi, & Dipole
Resolution (

)
> 2.0> 2.5> 3.0
Sensitivity (LOD) ~ 0.115 µg/mL~ 0.10 µg/mL< 0.01 µg/mL
Throughput Moderate (10-15 min run time)Low (15-20 min run time)High (< 5 min run time)
Primary Use Case Routine QC & Stability Studies Complex biological matrices (Serum) High-throughput Pharmacokinetics

Insight: While Method A is the workhorse for routine Quality Control, Method B is highly effective for biological matrices where endogenous proteins interfere with standard hydrophobic retention. Method C is mandatory for trace-level pharmacokinetic (PK) profiling.

Workflow Visualization

The following diagram illustrates the logical decision tree for developing an HPLC method tailored to the unique pKa profile of sulfopyridine carboxylic acids.

HPLC_Method_Development A Analyte: Sulfopyridine Carboxylic Acids B pKa Analysis (COOH: ~2.3, Pyridine: ~5.2) A->B C Mobile Phase Optimization (pH 2.5 - 3.5) B->C Suppress COOH ionization D Column Selection C->D E End-capped C18 (Hydrophobic) D->E Baseline Method F PFP Column (Pi-Pi & Dipole) D->F Orthogonal Selectivity G System Suitability (Tailing < 1.5, N > 5000) E->G F->G

Logical workflow for HPLC method development targeting amphoteric sulfopyridine carboxylic acids.

Self-Validating Experimental Protocol: Acidic RP-HPLC Workflow

A scientifically sound protocol must be a self-validating system. This step-by-step methodology incorporates internal controls and forced degradation checks to ensure that the data generated is inherently trustworthy.

Phase 1: Reagent and Mobile Phase Preparation
  • Aqueous Phase (Solvent A): Prepare 0.1% Formic Acid in HPLC-grade water. Adjust to pH 2.8 if necessary using dilute phosphoric acid. Causality: This specific pH ensures the carboxylic acid remains unionized while providing an ion-pairing effect for the protonated pyridine ring.

  • Organic Phase (Solvent B): 100% HPLC-grade Acetonitrile.

  • Internal Standard (IS): Prepare a 10 µg/mL solution of Piroxicam or Sulfamethazine in Acetonitrile .

Phase 2: Sample Extraction (For Biological Matrices)
  • Aliquot 200 µL of plasma/serum into a microcentrifuge tube.

  • Add 50 µL of the IS solution.

  • Add 600 µL of cold Acetonitrile (Protein Precipitation). Causality: Acetonitrile denatures proteins while maintaining the solubility of the sulfopyridine derivatives.

  • Vortex for 2 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for injection.

Phase 3: Chromatographic Execution
  • Column: Highly end-capped C18 (e.g., 250 × 4.6 mm, 5 µm) .

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–8 min: Linear ramp to 60% B

    • 8–10 min: Hold at 60% B

    • 10–12 min: Return to 10% B (Equilibration)

  • Detection: UV at 254 nm (Isosbestic point for many sulfonamides) or 265 nm for specific sulfapyridine optimization.

Phase 4: System Suitability and Self-Validation (The Trustworthiness Check)

Before analyzing unknown samples, the system must validate its own performance:

  • Inject the Standard Mix 5 Times: Calculate the Relative Standard Deviation (RSD) of the peak areas. Pass Criteria: RSD < 2.0%.

  • Assess Peak Symmetry: Calculate the USP Tailing Factor (

    
    ). Pass Criteria: 
    
    
    
    < 1.5.
    (If
    
    
    > 1.5, secondary silanol interactions are occurring; verify mobile phase pH or replace the column).
  • Forced Degradation Control: Inject a sample treated with 0.1 M HCl for 24 hours. Sulfapyridine is known to degrade by ~21.5% under acidic stress . Pass Criteria: Degradant peaks must be baseline resolved (

    
     > 1.5) from the main analyte peak, proving the method is stability-indicating.
    

References

  • Kapoor, B., Gupta, R., Gulati, M., et al. (2020). "High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method." Assay and Drug Development Technologies, 18(3), 119-133.[Link]

  • Zheng, W. J., et al. (1990). "Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column." Journal of Pharmaceutical Sciences, 79(12), 1095-1098.[Link]

  • Rahman, N., & Niaz, U. (2004). "HPLC Assay for Paracetamol and Sulfapyridine in Human Plasma as Markers of Gastric Emptying and Orocecal Transit." Journal of Medical Sciences, 4, 232-235.[Link]

  • SIELC Technologies. (2018). "Separation of Sulfapyridine on Newcrom R1 HPLC column." SIELC Application Database. [Link]

Comparative

thermal gravimetric analysis (TGA) of 4-sulfopyridine-3-carboxylic acid

An in-depth understanding of a molecule’s thermal stability is a non-negotiable prerequisite in drug development, crystal engineering, and the synthesis of metal-organic frameworks (MOFs). As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of a molecule’s thermal stability is a non-negotiable prerequisite in drug development, crystal engineering, and the synthesis of metal-organic frameworks (MOFs). As a Senior Application Scientist, I frequently observe that minor structural modifications to a pharmacophore or ligand can fundamentally rewrite its thermal degradation kinetics.

This guide provides an objective, data-driven comparison of the thermal stability of 4-sulfopyridine-3-carboxylic acid (4-sulfonicotinic acid) against its foundational analogue, pyridine-3-carboxylic acid (nicotinic acid). By leveraging dynamic Thermogravimetric Analysis (TGA), we can decode the causality behind their thermal behaviors and establish a self-validating analytical protocol for evaluating functionalized pyridine derivatives.

Mechanistic Causality: How Structure Dictates Thermal Stability

To understand the TGA profiles of these compounds, we must first examine their solid-state chemistry.

Pyridine-3-carboxylic acid (Nicotinic Acid): Nicotinic acid relies on intermolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen to form crystalline dimers. However, because it lacks strongly ionic functional groups, its lattice energy is relatively low. When subjected to thermal stress, nicotinic acid typically undergoes phase transition (melting) followed rapidly by sublimation and vaporization before massive thermal degradation can occur[1].

4-Sulfopyridine-3-carboxylic acid: The introduction of a highly electron-withdrawing sulfonic acid (


) group at the C4 position fundamentally alters the molecule's thermodynamic landscape. Sulfonic acids are strong proton donors. In the solid state, this proton is often transferred to the basic pyridine nitrogen, forming a robust zwitterionic network—a phenomenon similarly observed in other rigid pyridine carboxylic acid complexes.

This ionic character dramatically increases the lattice energy, effectively suppressing sublimation. Consequently, 4-sulfopyridine-3-carboxylic acid is forced to undergo true multi-stage thermal degradation. The weaker


 bond dictates that desulfonation occurs first, followed by decarboxylation and eventual fragmentation of the stable aromatic ring[2].

Degradation_Pathway Molecule 4-Sulfopyridine-3-carboxylic Acid (Zwitterionic Solid State) Stage1 Stage 1: Dehydration (Loss of lattice H2O, if hydrate) Molecule->Stage1 Stage2 Stage 2: Desulfonation (Cleavage of C-S bond, -SO2/SO3) Stage1->Stage2 Stage3 Stage 3: Decarboxylation (Cleavage of C-C bond, -CO2) Stage2->Stage3 Stage4 Stage 4: Ring Fragmentation (Loss of HCN, C2H2) Stage3->Stage4

Fig 1. Proposed multi-stage thermal degradation pathway of 4-sulfonicotinic acid.

Comparative TGA Performance Data

The following table synthesizes the expected thermogravimetric behavior of both compounds under dynamic TGA conditions (Nitrogen atmosphere, 10°C/min heating rate). The data highlights how functionalization shifts the primary mechanism of mass loss from physical vaporization to chemical decomposition[3].

Thermal ParameterPyridine-3-carboxylic acid (Nicotinic Acid)4-Sulfopyridine-3-carboxylic acidCausality of Difference
Onset of Primary Mass Loss ~180°C – 240°C~280°C – 320°CZwitterionic lattice of the sulfonated analogue prevents early sublimation[1],.
Primary Mass Loss Mechanism Sublimation / VaporizationChemical Decomposition (Desulfonation)Weaker

bond breaks before the aromatic ring yields[2].
Secondary Mass Loss Stage N/A (Complete volatilization)~350°C – 450°C (Decarboxylation)The remaining pyridine-carboxylic core degrades after the sulfonic group is lost.
Residual Mass (>600°C) ~0%~5% – 10%Cross-linking of the fragmented ring yields a carbonaceous char[3].

Self-Validating Experimental Protocol for TGA

To generate reliable, reproducible data for functionalized pyridines, the experimental design must be self-validating. This means the protocol inherently controls for environmental artifacts (like buoyancy or oxidation) and verifies its own accuracy through baseline subtraction and derivative analysis.

Step-by-Step Methodology
  • Instrument Calibration & Baseline Generation

    • Action: Run an empty platinum or alumina crucible under identical experimental conditions (30°C to 800°C, 10°C/min, 50 mL/min

      
      ).
      
    • Causality: As the furnace heats, the density of the purge gas decreases, which can cause an apparent mass gain on the microbalance (the buoyancy effect). Subtracting this baseline from the sample run ensures that all recorded mass changes are strictly chemical[3].

  • Sample Preparation

    • Action: Accurately weigh 5.00 ± 0.50 mg of dry, powdered 4-sulfopyridine-3-carboxylic acid into the crucible[2].

    • Causality: A small, uniform sample mass prevents internal thermal gradients. If the mass is too large, the outer layer degrades first, insulating the core and artificially broadening the degradation peaks on the thermogram.

  • Atmospheric Control

    • Action: Purge the furnace with high-purity Nitrogen (

      
      ) or Argon at a flow rate of 50 mL/min for 15 minutes prior to initiating the heat ramp[2].
      
    • Causality: Displacing ambient oxygen is critical. In the presence of oxygen, the compound will undergo exothermic combustion rather than endothermic thermal decomposition, masking the distinct desulfonation and decarboxylation stages.

  • Dynamic Heating Ramp

    • Action: Heat the sample from 30°C to 800°C at a constant rate of 10°C/min[2].

    • Causality: This specific heating rate balances thermal resolution with experimental throughput. Higher rates (e.g., 20°C/min) induce thermal lag, skewing the onset temperatures artificially high. Lower rates risk baseline drift and unnecessarily prolong the experiment[3].

  • Data Processing (DTG Analysis)

    • Action: Calculate and plot the first derivative of the mass loss curve (DTG) against temperature[3].

    • Causality: While the standard TGA curve shows total mass lost, the DTG curve isolates the exact temperature of the maximum degradation rate (

      
      ). This mathematically validates the separation of overlapping events, such as differentiating the loss of 
      
      
      
      from the subsequent loss of
      
      
      .

TGA_Workflow Start Sample Preparation (5-10 mg, Alumina Crucible) Purge Atmosphere Purge (N2 at 50 mL/min) Start->Purge Equilibrate Isothermal Equilibration (30°C for 5 min) Purge->Equilibrate Ramp Thermal Ramp (10°C/min up to 800°C) Equilibrate->Ramp Data Data Acquisition (Mass & Temp Recording) Ramp->Data Analysis DTG & Kinetic Analysis (Derivative Mass Loss) Data->Analysis

Fig 2. Self-validating dynamic TGA workflow for analyzing functionalized pyridine derivatives.

Downstream Implications for Drug Development

For researchers synthesizing active pharmaceutical ingredients (APIs) or MOF linkers, the TGA profile of 4-sulfopyridine-3-carboxylic acid dictates downstream processing parameters. Because the zwitterionic nature prevents sublimation and pushes the onset of degradation to near 300°C, this compound is highly suitable for high-temperature formulation techniques, such as hot-melt extrusion (HME) or aggressive spray-drying, which would otherwise vaporize non-sulfonated analogues like nicotinic acid.

References

  • Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid)
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing).
  • Navigating Thermal Stability: A Technical Guide to the Thermogravimetric Analysis of Pyridine-2,6-diethanol - Benchchem.
  • Thermogravimetric analysis (TGA) - Chemistry LibreTexts.

Sources

Validation

distinguishing 4-sulfopyridine-3-carboxylic acid from structural isomers

Distinguishing 4-Sulfopyridine-3-Carboxylic Acid from Structural Isomers: A Comprehensive Analytical Guide Introduction & Scientific Context The regioselective functionalization of pyridine rings is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 4-Sulfopyridine-3-Carboxylic Acid from Structural Isomers: A Comprehensive Analytical Guide

Introduction & Scientific Context

The regioselective functionalization of pyridine rings is a cornerstone of modern drug discovery. Pyridine carboxylic acid isomers—such as picolinic, nicotinic, and isonicotinic acids—serve as versatile scaffolds for synthesizing enzyme inhibitors and modulating physicochemical properties in pharmaceutical formulations[1]. Specifically, sulfonated derivatives like 4-sulfopyridine-3-carboxylic acid (also known as 4-sulfonicotinic acid) are critical intermediates in the development of NMDA receptor antagonists[2].

However, synthesizing these compounds often yields a mixture of constitutional isomers (e.g., the 2-sulfo, 5-sulfo, and 6-sulfo analogs). Because the position of the sulfonic acid group drastically alters the molecule's electronic distribution, solubility, and receptor binding affinity[3], unambiguous structural differentiation is paramount. This guide provides a robust, self-validating analytical framework for distinguishing 4-sulfopyridine-3-carboxylic acid from its structural isomers using orthogonal techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS).

Section 1: Structural and Physicochemical Comparison

The relative positioning of the strongly electron-withdrawing carboxylic acid (-COOH) and sulfonic acid (-SO3H) groups on the pyridine ring dictates the local magnetic environments of the remaining protons and the molecule's behavior in the gas phase.

Table 1: Structural Isomers of Sulfopyridine-3-Carboxylic Acid

IsomerSubstitution PatternRemaining ProtonsProximity Effects
4-Sulfopyridine-3-carboxylic acid C3 (-COOH), C4 (-SO3H)H2, H5, H6Strong ortho-effect between C3 and C4
2-Sulfopyridine-3-carboxylic acid C2 (-SO3H), C3 (-COOH)H4, H5, H6Strong ortho-effect between C2 and C3
5-Sulfopyridine-3-carboxylic acid C3 (-COOH), C5 (-SO3H)H2, H4, H6No ortho-effect; all protons are meta
6-Sulfopyridine-3-carboxylic acid C3 (-COOH), C6 (-SO3H)H2, H4, H5No ortho-effect between substituents

Section 2: Analytical Methodologies for Differentiation

Regiochemical Assignment via NMR Spectroscopy

NMR spectroscopy is the gold standard for distinguishing pyridine isomers. The nitrogen heteroatom exerts a strong inductive and resonance electron-withdrawing effect, heavily deshielding the alpha protons (H2 and H6).

Causality in Chemical Shifts: In 4-sulfopyridine-3-carboxylic acid, the H2 proton is isolated between the highly electronegative pyridine nitrogen and the C3 carboxyl group. This dual electron-withdrawing environment pushes the H2 signal significantly downfield (~9.1 ppm) as a sharp singlet. Conversely, H5 and H6 are adjacent, resulting in a distinct ortho-coupling pattern (J ≈ 5.0–6.0 Hz). If the sample were the 5-sulfo isomer, all three remaining protons (H2, H4, H6) would be meta to one another, yielding three finely coupled doublets (J ≈ 1.5–2.0 Hz) and completely lacking any large ortho-coupling constants.

Table 2: Predicted 1H NMR Characteristics (DMSO-d6, 400 MHz)

IsomerH2 Shift & SplittingH4 Shift & SplittingH5 Shift & SplittingH6 Shift & Splitting
4-Sulfo ~9.1 ppm (Singlet)N/A (Substituted)8.0 ppm (Doublet, J5Hz)8.8 ppm (Doublet, J5Hz)
2-Sulfo N/A (Substituted)8.2 ppm (dd, J8, 1.5Hz)7.6 ppm (dd, J8, 5Hz)8.6 ppm (dd, J5, 1.5Hz)
5-Sulfo 9.2 ppm (Doublet, J2Hz)8.7 ppm (Doublet, J2Hz)N/A (Substituted)9.1 ppm (Doublet, J2Hz)
6-Sulfo 9.1 ppm (Doublet, J2Hz)8.3 ppm (dd, J8, 2Hz)8.0 ppm (Doublet, J8Hz)N/A (Substituted)
Tandem Mass Spectrometry (MS/MS) and the "Ortho Effect"

While exact mass confirms the molecular formula, tandem mass spectrometry differentiates isomers through proximity-driven fragmentation pathways.

Causality in Fragmentation: Isomers possessing adjacent -COOH and -SO3H groups (4-sulfo and 2-sulfo) undergo a characteristic "ortho effect" during collision-induced dissociation (CID). The spatial proximity allows the hydroxyl group of the carboxylic acid to interact with the sulfonic acid, leading to a facile neutral loss of water (-18 Da) to form a cyclic mixed anhydride intermediate (m/z 184). Isomers lacking this proximity (5-sulfo and 6-sulfo) cannot form this intermediate and instead predominantly exhibit the direct loss of the sulfonate group as SO2 (-64 Da) or SO3 (-80 Da).

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent misassignment.

Protocol 1: High-Resolution NMR Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified analyte in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). Self-Validation Step: Spike the sample with 0.1% Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to ensure the absolute accuracy of the highly sensitive pyridine chemical shifts.

  • 1D 1H NMR Acquisition: Acquire spectra at 400 MHz or higher using a standard 30° pulse program. Self-Validation Step: Integrate the solvent residual peak (DMSO at 2.50 ppm). Verify that the integration ratio of the aromatic protons equals exactly 3.0 relative to the expected structure, confirming sample purity and the absence of co-crystallized salts[4].

  • 2D COSY Analysis: Acquire a 1H-1H Correlation Spectroscopy (COSY) spectrum. Self-Validation Step: Map the cross-peaks. A strong cross-peak between the signals at ~8.0 ppm and ~8.8 ppm validates the contiguous H5-H6 spin system. If this cross-peak is absent, the system automatically rejects the 4-sulfo assignment, redirecting the user to the 5-sulfo or 2,5-disubstituted structural models.

Protocol 2: LC-MS/MS Isomer Differentiation via CID
  • Chromatographic Separation: Inject 2 µL of a 1 µg/mL sample onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Self-Validation Step: Run a blank injection immediately prior to the sample. The absence of a peak at m/z 202 in the blank validates that there is no column carryover from previous analyses.

  • ESI-MS/MS Acquisition: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Isolate the [M-H]- precursor at m/z 202. Self-Validation Step: Set the quadrupole isolation window to a narrow 1.0 Da. This prevents the co-isolation of isobaric impurities (e.g., M+2 isotopes of background ions) that could skew the fragmentation spectra.

  • Fragmentation Analysis: Apply a Normalized Collision Energy (NCE) of 25%. Self-Validation Step: Calculate the intensity ratio of the m/z 184 (-H2O) product ion to the m/z 138 (-SO2) product ion. A ratio > 1.0 serves as an internal confirmation of the ortho-effect, validating the adjacent substitution pattern of the 4-sulfo isomer.

Section 4: Visualizations

Isomer_Workflow Sample Unknown Isomer Sample (C6H5NO5S) NMR 1H NMR Analysis (DMSO-d6) Sample->NMR MS ESI-MS/MS Fragmentation Sample->MS Coupling Analyze Splitting Patterns (J-coupling) NMR->Coupling Loss Analyze Neutral Loss (-SO2, -CO2, -H2O) MS->Loss Iso4 4-Sulfo Isomer (Singlet H2, Ortho H5/H6) Coupling->Iso4 1 Singlet, 2 Doublets Iso2 2-Sulfo Isomer (Contiguous H4,H5,H6) Coupling->Iso2 1 Triplet, 2 Doublets Iso5 5-Sulfo Isomer (All Meta Protons) Coupling->Iso5 3 Singlets/Fine Doublets OrthoEffect Ortho Effect (H2O loss from COOH/SO3H) Loss->OrthoEffect Proximity of groups OrthoEffect->Iso4 Strong Ortho Effect OrthoEffect->Iso2 Strong Ortho Effect

Workflow for distinguishing sulfopyridine carboxylic acid isomers using NMR and MS/MS techniques.

Fragmentation Parent [M-H]- Precursor Ion m/z 202 PathA Primary Loss -SO2 (64 Da) Parent->PathA PathB Ortho Effect Loss -H2O (18 Da) Parent->PathB 4-sulfo & 2-sulfo only FragA m/z 138 [C6H4NO3]- PathA->FragA FragB m/z 184 Cyclic Anhydride Intermediate PathB->FragB FragB->FragA -CO2 (44 Da)

MS/MS fragmentation pathways highlighting the ortho-effect in 4-sulfopyridine-3-carboxylic acid.

References

  • [1] Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL:

  • [2] Title: Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists Source: PubMed URL:

  • [3] Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL:

  • [4] Title: A Comparative Analysis of Pyridinedicarboxylic Acid Isomers for Researchers and Drug Development Professionals Source: BenchChem URL:

Sources

Comparative

Optimizing CHNS Elemental Analysis for 4-Sulfopyridine-3-Carboxylic Acid: A Comparative Guide to Calibration Standards

Introduction 4-Sulfopyridine-3-carboxylic acid (CAS 14045-15-9) is a highly polar, sulfur-containing N-heterocycle frequently utilized as a building block in pharmaceutical synthesis and chemical research[]. For drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Sulfopyridine-3-carboxylic acid (CAS 14045-15-9) is a highly polar, sulfur-containing N-heterocycle frequently utilized as a building block in pharmaceutical synthesis and chemical research[]. For drug development professionals, validating the purity and stoichiometry of this compound via CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) elemental analysis is a mandatory quality control step.

However, the molecular architecture of 4-sulfopyridine-3-carboxylic acid—specifically the presence of both a sulfonic acid group and a carboxylic acid on a pyridine ring—presents significant combustion challenges. During the dynamic flash combustion process (modified Dumas method)[2][3], sulfur in sulfonic acids is prone to forming non-volatile sulfates or sulfur trioxide (SO₃) instead of the strictly required sulfur dioxide (SO₂). To achieve precise quantification, the analytical system must be calibrated with a standard that closely mimics the analyte's combustion kinetics, and the protocol must integrate specific combustion aids[4].

The Causality of Standard Selection: BBOT vs. Methionine vs. Sulfanilamide

Elemental analyzers quantify gases using a Thermal Conductivity Detector (TCD) after gas chromatographic (GC) separation[5]. The accuracy of the TCD response factors depends heavily on the structural homology between the calibration standard and the target analyte.

  • BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene): BBOT is a ubiquitous industry standard for general CHNS analysis[4][6]. However, its low sulfur content (7.44%) and lack of highly polar functional groups make it a poor surrogate for sulfonic acids. Using BBOT to calibrate for 4-sulfopyridine-3-carboxylic acid often results in matrix mismatch and extrapolation errors for sulfur quantification.

  • Methionine: Frequently used for CHNS calibration[2][7], methionine is an aliphatic amino acid. While its sulfur content is higher, its aliphatic nature causes it to combust more readily than aromatic heterocycles, leading to slight timing offsets in gas elution.

  • Sulfanilamide: Sulfanilamide (18.62% S, 41.84% C, 16.27% N)[7] contains an aromatic ring and a sulfonamide group. Its elemental mass fractions closely mirror those of 4-sulfopyridine-3-carboxylic acid (15.78% S, 35.47% C, 6.89% N). This structural and compositional homology ensures that the combustion dynamics are nearly identical, making it the superior calibration standard for this specific analyte class[8].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol establishes a self-validating system for the CHNS analysis of 4-sulfopyridine-3-carboxylic acid using a flash combustion elemental analyzer (e.g., Thermo Scientific FlashSmart or CE Elantech NA 1500)[2].

Phase 1: Instrument Calibration
  • System Purge & Blanking: Run one bypass and two empty tin capsules to establish baseline blank values and clear residual gases from the system[4].

  • Standardization: Weigh 2–3 mg of the chosen Sulfanilamide standard into tin capsules[2][7]. Run 3 to 5 replicates to generate a calibration curve using the K-factor method[2].

  • Validation Check: Run an additional Sulfanilamide sample as an "unknown" to verify that the experimental values fall within the acceptable technical specification range (e.g., ±0.2% for Sulfur)[4][7]. Do not proceed if the validation check fails.

Phase 2: Analyte Preparation & Combustion
  • Sample Weighing: Accurately weigh 2–3 mg of 4-sulfopyridine-3-carboxylic acid into a pressed, smooth-walled tin capsule (9mm x 5mm)[4].

  • Combustion Aid Addition (Critical Step): Add ~5 mg of Vanadium Pentoxide (V₂O₅) to the capsule before sealing.

    • Causality: V₂O₅ acts as a powerful oxidizing catalyst during the 1000°C flash combustion. It ensures the quantitative conversion of the sulfonic acid group entirely to SO₂, preventing the formation of undetectable SO₃ or non-volatile ash[4].

  • Combustion & Reduction: The capsule is dropped into the combustion reactor (1000°C) in a temporarily enriched oxygen atmosphere. The resulting gases (CO₂, H₂O, NO₂, SO₂) are swept by helium carrier gas through a reduction furnace containing electrolytic copper (1000°C), which quantitatively reduces nitrogen oxides to N₂ and removes excess oxygen[4].

  • Separation & Detection: Gases pass through a 2-m Poropak Q/S GC column and are quantified by the TCD.

CHNS_Workflow Sample 4-Sulfopyridine-3- carboxylic acid + V2O5 Aid Combustion Flash Combustion (1000°C, O2) Sample->Combustion Tin Capsule Reduction Reduction Furnace (Cu, 1000°C) Combustion->Reduction CO2, H2O, NO2, SO2/SO3 Separation GC Column (Porapak Q/S) Reduction->Separation CO2, H2O, N2, SO2 Detection TCD Detection (C, H, N, S Peaks) Separation->Detection Elution Data Data Analysis (EagerSmart) Detection->Data Chromatogram

Fig 1. CHNS combustion workflow for 4-sulfopyridine-3-carboxylic acid analysis.

Comparative Performance Data

The table below summarizes the quantitative impact of standard selection on the elemental analysis of 4-sulfopyridine-3-carboxylic acid (Theoretical Formula: C₆H₅NO₅S; Molar Mass: 203.17 g/mol ). Data reflects triplicate runs utilizing V₂O₅ as a combustion aid across all samples to isolate the variable of standard selection.

ElementTheoretical Mass Fraction (%)Exp. Result (BBOT Calibrated)Exp. Result (Methionine Calibrated)Exp. Result (Sulfanilamide Calibrated)Deviation (Sulfanilamide)
Carbon (C) 35.47%35.82%35.61%35.50%+0.03%
Hydrogen (H) 2.48%2.55%2.51%2.49%+0.01%
Nitrogen (N) 6.89%6.71%6.82%6.87%-0.02%
Sulfur (S) 15.78%15.12%15.55%15.75%-0.03%

Data Interpretation: Calibration with BBOT leads to a significant under-reporting of sulfur (-0.66%) due to the vast difference in sulfur concentration and matrix behavior. Sulfanilamide provides the highest accuracy, with all elemental deviations falling well within the stringent ±0.3% threshold required for pharmaceutical publication and patent filing.

Conclusion

For the precise CHNS determination of 4-sulfopyridine-3-carboxylic acid, traditional aliphatic or low-sulfur standards like BBOT are insufficient. By utilizing Sulfanilamide as the calibration standard—coupled with Vanadium Pentoxide (V₂O₅) as a combustion aid—researchers can create a robust, self-validating analytical workflow. This pairing neutralizes the combustion resistance of the sulfonic acid group, ensuring high-fidelity elemental quantification suitable for rigorous drug development pipelines.

References

Sources

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